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  • Product: 3-Chloro-1-methyl-1H-indole-2-carbaldehyde
  • CAS: 126309-77-1

Core Science & Biosynthesis

Foundational

Precision Synthesis of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde

Executive Summary This technical guide details the high-fidelity synthesis of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (CAS: 883828-34-0), a critical heterocyclic scaffold used in the development of bioactive pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the high-fidelity synthesis of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (CAS: 883828-34-0), a critical heterocyclic scaffold used in the development of bioactive pharmacophores and advanced materials (e.g., Stobbe condensation derivatives).

Unlike the common Vilsmeier-Haack formylation of indoles which targets the C3 position, this synthesis requires a regioselective strategy to install the aldehyde at C2 and the halogen at C3. The protocol defined herein prioritizes regiocontrol , scalability , and operational safety , utilizing a lithiation-formylation sequence followed by electrophilic chlorination.[1]

Retrosynthetic Analysis & Strategy

The target molecule presents a substitution pattern that defies the natural reactivity of the indole nucleus (which naturally favors electrophilic attack at C3).[1] Therefore, a direct electrophilic formylation of 1-methylindole would yield the unwanted 3-carbaldehyde isomer.

Strategic Disconnection:

  • C3-Cl Bond: Installed last via electrophilic aromatic substitution (EAS). Although the C2-formyl group is electron-withdrawing, the C3 position remains the most nucleophilic site on the pyrrole ring, allowing for selective chlorination using mild reagents like N-Chlorosuccinimide (NCS).

  • C2-Formyl Bond: Installed via C2-lithiation.[1] N-protected indoles (like 1-methylindole) undergo exclusive lithiation at the C2 position using n-butyllithium (n-BuLi), enabling reaction with DMF to form the aldehyde.

Retrosynthesis Target 3-Chloro-1-methyl- 1H-indole-2-carbaldehyde Inter 1-Methyl-1H-indole- 2-carbaldehyde Target->Inter Electrophilic Chlorination (NCS, DMF) SM 1-Methylindole Inter->SM C2-Lithiation / Formylation (n-BuLi, DMF)

Figure 1: Retrosynthetic disconnection showing the reversal of standard indole reactivity.

Critical Process Parameters (CPP)

The following parameters are non-negotiable for ensuring high yield and purity.

ParameterSpecificationScientific Rationale
Moisture Control < 50 ppm H₂OStep 1 involves n-BuLi, a pyrophoric superbase. Moisture destroys the reagent and reduces yield.[1]
Temperature (Step 1) -78°C to 0°CLow temperature is required to stabilize the 2-lithioindole intermediate and prevent anion isomerization or decomposition.
Stoichiometry (Step 2) 1.05 - 1.10 eq NCSSlight excess ensures complete conversion.[1] Large excess risks chlorination of the benzene ring (C5/C6).[1]
Solvent (Step 2) DMF or AcetonitrilePolar aprotic solvents stabilize the transition state of the chlorination and solubilize NCS.[1]

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methyl-1H-indole-2-carbaldehyde

Reaction Type: Lithiation / Formylation Mechanism: Deprotonation of C2-H followed by nucleophilic attack on DMF.

Materials
  • 1-Methylindole: 13.1 g (100 mmol)

  • n-Butyllithium (2.5 M in hexanes): 44 mL (110 mmol)

  • N,N-Dimethylformamide (DMF): 11.6 mL (150 mmol), anhydrous[1]

  • Tetrahydrofuran (THF): 200 mL, anhydrous

  • Ammonium Chloride (sat.[1] aq.): 100 mL[1]

Protocol
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Flush with nitrogen.[1]

  • Solvation: Add 1-Methylindole (13.1 g) and anhydrous THF (200 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (44 mL) dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Observation: The solution may turn yellow/orange, indicating the formation of the lithiated species.[1][2]

  • Incubation: Stir at -78°C for 1 hour, then allow the temperature to rise to 0°C for 30 minutes to ensure complete deprotonation. Cool back to -78°C.[1]

  • Formylation: Add anhydrous DMF (11.6 mL) dropwise.

  • Warming: Remove the cooling bath and allow the mixture to warm to room temperature (RT) over 2 hours.

  • Quench: Pour the reaction mixture into saturated NH₄Cl solution (100 mL) under vigorous stirring.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2 x 100 mL) and brine (100 mL).[1] Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc 9:1).

    • Target Yield: 85-90%

    • Appearance: Pale yellow solid.[1][3]

Step 2: Synthesis of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde

Reaction Type: Electrophilic Aromatic Substitution (Chlorination) Mechanism: Attack of the indole C3 nucleophile on the electrophilic chlorine of NCS.

Materials
  • 1-Methyl-1H-indole-2-carbaldehyde: 7.95 g (50 mmol)

  • N-Chlorosuccinimide (NCS): 7.0 g (52.5 mmol)

  • DMF: 50 mL (or Acetonitrile)

Protocol
  • Setup: Charge a 250 mL round-bottom flask with 1-Methyl-1H-indole-2-carbaldehyde (7.95 g) and DMF (50 mL). Stir until dissolved.

  • Addition: Add NCS (7.0 g) portion-wise over 10 minutes at Room Temperature (RT).

    • Note: The reaction is slightly exothermic.[1] If scaling up >50g, use a water bath to maintain RT.[1]

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 4:1).[1] The starting material (Rf ~0.[1][4]6) should disappear, and a new, slightly less polar spot (Rf ~0.[1]65) should appear.

    • Optimization: If reaction is sluggish, heat to 40°C.

  • Quench: Pour the reaction mixture into ice-water (300 mL). The product typically precipitates as a solid.[1]

  • Isolation: Filter the precipitate. Wash the filter cake copiously with water to remove residual DMF and succinimide.[1]

  • Purification: Dissolve the solid in CH₂Cl₂, dry over MgSO₄, and concentrate. Recrystallize from Ethanol or Methanol.[1]

    • Target Yield: 80-85%

    • Characterization: ¹H NMR should show the loss of the C3-proton (typically a doublet or singlet around 7.0-7.5 ppm in the precursor) and retention of the aldehyde proton (~10 ppm).

Mechanism & Pathway Visualization[1]

The following diagram illustrates the reaction pathway, highlighting the regioselectivity logic.

ReactionPathway SM 1-Methylindole Lithio 2-Lithio-1-methylindole (Nucleophilic at C2) SM->Lithio n-BuLi, THF -78°C Aldehyde 1-Methylindole- 2-carbaldehyde Lithio->Aldehyde DMF Formylation Note1 C2 proton is most acidic Lithio->Note1 Target 3-Chloro-1-methyl- indole-2-carbaldehyde Aldehyde->Target NCS, DMF Electrophilic Cl+ Note2 C3 is most nucleophilic Target->Note2

Figure 2: Reaction pathway illustrating the sequential functionalization of the indole core.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Wet THF or DMFDistill THF over Na/Benzophenone; store DMF over 4Å molecular sieves.
C3-Formylation Observed Temperature too high during lithiationEnsure internal temp stays <-70°C during n-BuLi addition.
Incomplete Chlorination Old NCS reagentRecrystallize NCS from benzene or use fresh bottle.[1]
Polychlorination Excess NCS or high tempStrictly control stoichiometry (1.05 eq) and keep temp < 40°C.

References

  • Preparation of 1-Methylindole-2-carboxaldehyde: Source: Sigma-Aldrich Product 27421-51-8.
  • Lithiation of 1-Methylindole

    • Source: Organic Syntheses, Coll.[1][2] Vol. 6, p. 104 (1988); Vol. 54, p. 58 (1974).[1]

    • URL:[Link]

  • Halogenation of 2-Substituted Indoles

    • Title: Synthesis and Reactions of 3-Halogen
    • Source: Molecules 2022, 27(24), 8847.[1]

    • URL:[Link][1]

  • Reactivity of Indole-2-carbaldehydes

    • Title: Haloindole Carboxaldehyde as an Emerging Precursor for the Synthesis of Versatile Essential Skeletons.[1]

    • Source: ResearchGate Review.[1]

    • URL:[Link][1]

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde: A Technical Guide

Executive Summary In the landscape of modern drug discovery and heterocyclic chemistry, functionalized indoles serve as privileged scaffolds. 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (CAS: 126309-77-1) is a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and heterocyclic chemistry, functionalized indoles serve as privileged scaffolds. 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (CAS: 126309-77-1) is a highly versatile, bifunctional building block[1]. Characterized by an electron-withdrawing chlorine atom at the C3 position and a reactive formyl group at the C2 position, this molecule offers unique orthogonal reactivity. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its downstream applications in generating complex polycyclic pharmacophores.

Physicochemical Profile

Understanding the intrinsic properties of 3-chloro-1-methyl-1H-indole-2-carbaldehyde is critical for optimizing reaction conditions and predicting its behavior in complex synthetic cascades. The C3-chlorine atom exerts a strong inductive electron-withdrawing effect, which stabilizes the indole core against oxidative degradation while simultaneously deactivating the ring toward further electrophilic aromatic substitution.

Table 1: Key Physicochemical and Structural Properties

PropertyValueScientific Implication
IUPAC Name 3-Chloro-1-methyl-1H-indole-2-carbaldehydeStandardized nomenclature for structural identification.
CAS Registry Number 126309-77-1Unique identifier for procurement and safety tracking[1].
Molecular Formula C10H8ClNOConfirms the presence of the N-methyl and C3-chloro groups[1].
Molecular Weight 193.63 g/mol Essential for precise stoichiometric calculations[1].
Physical State Light-yellow crystalline solidIndicates a stable, highly conjugated pi-system[2].
Melting Point 86 °CUseful for primary purity validation via thermal analysis[2].
Reactivity Profile Bifunctional (Electrophilic/Nucleophilic)C2-aldehyde is susceptible to nucleophilic attack; C3-Cl is primed for transition-metal-catalyzed cross-coupling[3].

Mechanistic Pathways & Regioselectivity

The synthesis of 3-chloro-1-methyl-1H-indole-2-carbaldehyde is a masterclass in exploiting steric and electronic blocking to alter natural regioselectivity.

Unsubstituted indoles inherently undergo electrophilic aromatic substitution (


) at the C3 position because the resulting arenium ion intermediate is highly stabilized by the adjacent nitrogen atom. To force formylation at the less reactive C2 position, the C3 position must be intentionally blocked.

When 3-chloro-1-methyl-1H-indole is subjected to Vilsmeier-Haack conditions (POCl3 + DMF), the chloromethyleniminium electrophile is sterically and electronically repelled from C3, forcing a regioselective attack at C2[2]. However, this reaction is not perfectly clean. A fascinating mechanistic anomaly occurs: a minor ipso-substitution byproduct, 1-methyl-1H-indole-3-carbaldehyde, is formed in approximately 3% yield[2]. This indicates that the highly reactive electrophile can still attack the C3 position, forming a transient intermediate that subsequently expels the chlorine atom to restore aromaticity.

G A 1-Methyl-1H-indole B N-Chlorosuccinimide (NCS) Electrophilic Chlorination A->B C 3-Chloro-1-methyl-1H-indole (C3 Blocked) B->C D Vilsmeier-Haack Reagent (POCl3 + DMF) C->D E 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (Major Product: C2 Formylation) D->E Regioselective C2 Attack F 1-Methyl-1H-indole-3-carbaldehyde (Minor Product: ipso-Substitution) D->F ipso-Attack (3%) G Guanidine / CuI Catalyst Cascade Annulation E->G H Pyrimido[5,4-b]indole Derivatives (Bioactive Scaffold) G->H Heteroannulation

Figure 1: Reaction pathway for the synthesis and application of the title compound.

Validated Experimental Protocols

To ensure high scientific integrity, the following protocol is designed as a self-validating system. Each phase includes specific causality notes explaining why a step is performed, alongside validation checkpoints to prevent the propagation of errors.

Phase 1: C3-Chlorination of 1-Methylindole

Objective: To install a stable halogen block at the C3 position.

  • Preparation: Dissolve 1-methyl-1H-indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Reagent Addition: Shield the reaction flask entirely from light. Causality: Light exposure can trigger radical halogenation pathways, leading to unwanted chlorination of the N-methyl group. Slowly add N-chlorosuccinimide (NCS, 1.0 eq) at room temperature[2].

  • Reaction: Stir for 2 hours. The NCS selectively attacks the electron-rich C3 position via an ionic

    
     mechanism.
    
  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc). Extract the product and run a crude

    
    H-NMR. Self-Validation: The disappearance of the characteristic C3-proton singlet (~7.1 ppm) confirms complete conversion to 3-chloro-1-methyl-1H-indole[2].
    
Phase 2: Regioselective Vilsmeier-Haack Formylation

Objective: To install the formyl group at the deactivated C2 position.

  • Electrophile Generation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3, 1.1 eq) dropwise to anhydrous DMF at 0 °C. Stir for 30 minutes to ensure complete formation of the chloromethyleniminium ion.

  • Substrate Addition: Introduce the purified 3-chloro-1-methyl-1H-indole (1.0 eq) to the Vilsmeier reagent.

  • Thermal Activation: Elevate the temperature to 80–100 °C. Causality: Because the C2 position is inherently less nucleophilic than C3, and the electron-withdrawing nature of the C3-chlorine further deactivates the ring, high thermal energy is required to drive the electrophilic attack[2].

  • Hydrolysis & Isolation: Quench the reaction with aqueous sodium acetate to hydrolyze the iminium intermediate into the final aldehyde. Extract with dichloromethane and purify via silica gel chromatography.

  • Validation Checkpoint: Validate the final product via

    
    H-NMR. Self-Validation: Look for the distinct aldehyde proton peak at ~10.0 ppm. Ensure the minor ipso-substitution byproduct (1-methyl-1H-indole-3-carbaldehyde) has been successfully separated[2].
    

Downstream Applications in Drug Discovery

The true value of 3-chloro-1-methyl-1H-indole-2-carbaldehyde lies in its utility as a bifunctional precursor for complex heterocycles.

One of the most powerful applications is the one-step synthesis of 2-amino-5H-pyrimido[5,4-b]indoles [3]. These polycyclic architectures are highly sought after in oncology and neurology drug development due to their ability to mimic purine bases and intercalate DNA or bind to kinase hinge regions.

By reacting 3-chloro-1-methyl-1H-indole-2-carbaldehyde with guanidine hydrochloride in the presence of a Copper(I) catalyst (CuI) and a base (e.g.,


), a cascade reaction is triggered[3].
  • Step 1 (Condensation): The primary amine of guanidine condenses with the C2-aldehyde to form a Schiff base (imine).

  • Step 2 (Cross-Coupling): The copper catalyst facilitates an intramolecular Ullmann-type C-N cross-coupling between the remaining guanidine amine and the C3-chlorine bond, closing the pyrimidine ring[3].

This orthogonal reactivity transforms a simple building block into a complex, biologically active pharmacophore in a single synthetic operation, highlighting the elegance of rational reagent design.

References

  • MolCore. "126309-77-1 | 3-Chloro-1-methyl-1H-indole-2-carbaldehyde | MolCore." molcore.com.
  • Vogt, E.-J., et al. "Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions." Zeitschrift für Naturforschung B.
  • Yang, L.-M., et al. "One-Step Synthesis of 2-Amino-5H-pyrimido[5,4-b]indoles, Substituted 2-(1,3,5-Triazin-2-yl)-1H-indoles, and 1,3,5-Triazines from Aldehydes." ResearchGate.

Sources

Foundational

discovery and history of indole-2-carbaldehydes

An In-Depth Technical Guide to the Synthesis and Strategic Applications of Indole-2-Carbaldehydes Abstract Indole-2-carbaldehyde, a versatile heterocyclic aldehyde, stands as a cornerstone in the synthesis of a vast arra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Strategic Applications of Indole-2-Carbaldehydes

Abstract

Indole-2-carbaldehyde, a versatile heterocyclic aldehyde, stands as a cornerstone in the synthesis of a vast array of pharmaceutically relevant molecules.[1] Its unique structural features, combining the electron-rich indole nucleus with a reactive aldehyde functionality at the C-2 position, make it an invaluable building block for drug discovery and development.[2][3] This guide provides a comprehensive overview of the , navigating the historical challenges of their synthesis to the development of robust and regioselective modern methodologies. We will delve into the mechanistic underpinnings of key synthetic transformations, offer detailed, field-proven experimental protocols, and explore the molecule's strategic application in the generation of bioactive compounds, including anticancer and anti-inflammatory agents.[1] This document is intended for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of the chemistry and utility of this pivotal synthetic intermediate.

Introduction: The Strategic Importance of the Indole-2-Carbaldehyde Scaffold

The indole ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, neurotransmitters (e.g., serotonin), and pharmaceutical agents.[4][5] The functionalization of this nucleus is a key strategy in drug design. Indole-2-carbaldehyde serves as a particularly versatile synthon, acting as a gateway to a diverse range of complex molecular architectures.[6] The aldehyde group readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, including condensations, multicomponent reactions, and the formation of Schiff bases, enabling the construction of novel therapeutic candidates.[1][7] Its derivatives have been investigated for a multitude of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[3][5][8][9]

Historical Perspective: The Challenge of C2-Formylation

The history of indole-2-carbaldehyde is not one of a single discovery but rather an evolution of synthetic methods aimed at overcoming a significant regioselectivity challenge. The indole nucleus is inherently more nucleophilic at the C-3 position, meaning that classical electrophilic formylation reactions preferentially yield indole-3-carbaldehydes.[10][11]

Early Formylation Methods and the Regioselectivity Problem

Two of the earliest and most fundamental formylation reactions, the Reimer-Tiemann and Vilsmeier-Haack reactions, exemplify this challenge.

  • Reimer-Tiemann Reaction (c. 1876): This reaction, first reported by Karl Reimer and Ferdinand Tiemann, involves the ortho-formylation of phenols using chloroform in a basic medium.[12] When applied to indoles, the reaction with the electrophilic dichlorocarbene intermediate also favors the electron-rich C-3 position.[12][13] However, the reaction is often complicated by low yields and, more significantly, a competing rearrangement pathway.[13]

  • Vilsmeier-Haack Reaction: This classic method uses a chloroiminium salt (the "Vilsmeier reagent"), typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[10][14] For an unsubstituted indole, this reaction proceeds almost exclusively at the C-3 position to give indole-3-carbaldehyde in high yield.[10][14]

The "Abnormal" Reimer-Tiemann Reaction: A Mechanistic Detour

A significant historical footnote in the reaction of indoles under Reimer-Tiemann conditions is the "abnormal" Ciamician-Dennstedt reaction. Instead of simple formylation, indole can undergo ring expansion to yield 3-chloroquinoline.[13] This occurs via the initial addition of dichlorocarbene to the C-2/C-3 double bond, followed by a rearrangement cascade. This side reaction further illustrates the difficulty of achieving direct and clean C-2 formylation with early methods.

Foundational C2-Selective Synthetic Methodologies

The solution to the C-2 formylation problem required the development of strategies that could override the natural reactivity of the indole ring. This was achieved primarily through three foundational approaches: directing the Vilsmeier-Haack reaction, oxidizing a pre-installed C-2 substituent, and reducing a C-2 carboxylic acid derivative.

The Vilsmeier-Haack Reaction: Directing Formylation to C2

Mechanistic Rationale: The Role of N-Protecting Groups The key to forcing Vilsmeier-Haack formylation to the C-2 position is the introduction of a bulky protecting group on the indole nitrogen (N-1).[15] Large groups, such as a tosyl (Ts) or benzenesulfonyl (Bs) group, sterically encumber the C-7 and C-3 positions. This steric hindrance obstructs the approach of the electrophilic Vilsmeier reagent to the C-3 position, making the less-hindered C-2 position the favored site of attack.[15] This represents a powerful example of using steric control to override electronic preference.

Detailed Experimental Protocol 1: Vilsmeier-Haack Synthesis of N-Tosyl-indole-2-carbaldehyde [15]

  • Materials: N-Tosylindole, Phosphorus oxychloride (POCl₃), Anhydrous N,N-Dimethylformamide (DMF), Anhydrous Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄), Silica gel, Hexanes, Ethyl acetate.

  • Procedure:

    • Under an argon atmosphere, dissolve N-tosylindole (1.0 eq) in anhydrous DCM in a flame-dried flask.

    • Cool the solution to 0°C in an ice bath.

    • Add POCl₃ (1.5 eq) dropwise to the solution.

    • To this mixture, add anhydrous DMF (2.0 eq) dropwise, ensuring the temperature is maintained below 5°C.

    • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon consumption of the starting material, carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and saturated aqueous sodium bicarbonate solution. Continue stirring for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford N-tosyl-indole-2-carbaldehyde.

Visualization of Vilsmeier-Haack Workflow

cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification start Dissolve N-Tosylindole in Anhydrous DCM cool Cool to 0°C start->cool add_pocl3 Add POCl₃ Dropwise cool->add_pocl3 add_dmf Add Anhydrous DMF (Keep Temp < 5°C) add_pocl3->add_dmf react Stir at 0°C (1h), then RT (2-4h) add_dmf->react quench Quench with Ice & Sat. NaHCO₃ Solution react->quench extract Extract with DCM quench->extract wash_dry Wash with Brine, Dry over MgSO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Silica Gel Column Chromatography concentrate->purify product Pure N-Tosyl-indole- 2-carbaldehyde purify->product

Caption: Experimental workflow for the C2-selective Vilsmeier-Haack formylation.

Oxidation of 2-Substituted Indoles

A more direct approach involves the selective oxidation of a 2-methylindole. This strategy leverages the relative reactivity of the C-2 methyl group, which can be oxidized to an aldehyde using specific reagents.

Principle and Common Oxidants Activated manganese dioxide (MnO₂) is the most common and effective reagent for this transformation.[15][16] It acts as a heterogeneous oxidant, allowing for a relatively mild reaction that selectively targets the activated methyl group without over-oxidizing the indole ring. The reaction is typically performed by stirring a suspension of the oxidant in a chlorinated solvent like dichloromethane.

Detailed Experimental Protocol 2: Oxidation of 2-Methylindole [15]

  • Materials: 2-Methylindole, Activated manganese dioxide (MnO₂), Dichloromethane (DCM), Celite®.

  • Procedure:

    • To a solution of 2-methylindole (1.0 eq) in DCM, add activated manganese dioxide (10 eq).

    • Stir the resulting black suspension vigorously at room temperature for 24-48 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid manganese salts.

    • Wash the Celite® pad thoroughly with additional DCM to recover all the product.

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to yield pure indole-2-carbaldehyde.

Reduction of C2-Carboxylic Acid Derivatives

A third classical strategy involves the reduction of an indole-2-carboxylic acid or its ester derivative.[15] This is a reliable method as indole-2-carboxylic acids can be prepared through various established indole syntheses (e.g., the Reissert synthesis).

Strategic Approach Direct reduction of a carboxylic acid to an aldehyde is challenging as most reducing agents (like LiAlH₄) will proceed to the primary alcohol. Therefore, the reaction typically proceeds in two stages:

  • Activation: The carboxylic acid is converted to a more reactive derivative, such as an acid chloride, an ester, or a Weinreb amide.

  • Controlled Reduction: This activated intermediate is then reduced under controlled conditions. For example, esters can be reduced with Diisobutylaluminium hydride (DIBAL-H) at low temperatures. An older, named reaction for this purpose is the McFadyen and Stevens procedure , which converts 2-ethoxycarbonylindoles to the corresponding aldehydes.[16]

MethodStarting MaterialKey ReagentsAdvantageDisadvantage
DIBAL-H Reduction Indole-2-carboxylate esterDIBAL-HHigh yield, common reagentRequires very low temperatures (-78 °C)
Weinreb Amide Route Indole-2-carboxylic acid1. SOCl₂ or Oxalyl Chloride2. Me(OMe)NH·HCl3. DIBAL-H or LiAlH₄Stable intermediate, resists over-reductionAdds two steps to the sequence
McFadyen-Stevens Indole-2-carboxylate ester1. Hydrazine2. Benzenesulfonyl chloride3. Base (e.g., Na₂CO₃), heatClassic named reactionCan have variable yields

Table 1: Comparative analysis of reductive methods for indole-2-carbaldehyde synthesis.

Applications in Drug Discovery and Development

The synthetic accessibility of indole-2-carbaldehyde has made it a popular starting material for building libraries of bioactive compounds.[1]

Synthesis of Schiff Bases and Thiosemicarbazones

The aldehyde functionality readily undergoes condensation with primary amines and thiosemicarbazides to form Schiff bases and thiosemicarbazones, respectively.[1] These derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][7]

Detailed Experimental Protocol 3: Synthesis of an Indole-2-carbaldehyde Thiosemicarbazone [1]

  • Materials: 1H-Indole-2-carbaldehyde, Thiosemicarbazide, Ethanol, Glacial acetic acid.

  • Procedure:

    • Dissolve 1H-indole-2-carbaldehyde (1 mmol) in ethanol (15 mL) in a round-bottom flask.

    • Add a solution of thiosemicarbazide (1 mmol) in warm ethanol (10 mL).

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 3-5 hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature.

    • Collect the precipitated solid product by filtration.

    • Wash the solid with cold ethanol and dry to yield the pure thiosemicarbazone.

Case Study: Inhibitors of Key Signaling Pathways

Derivatives of indole-2-carbaldehyde have been developed as potent inhibitors of critical proteins in cancer signaling pathways. For example, certain indole-2-carboxamides have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1] Dysregulation of these pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Visualization of EGFR Pathway Inhibition

cluster_0 Downstream Signaling Cascade EGF EGF (Growth Factor) EGFR EGFR (Receptor) EGF->EGFR Binds Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/Akt Pathway EGFR->PI3K Inhibitor Indole-2-Carboxamide Derivative Inhibitor->EGFR Blocks Proliferation Cell Proliferation, Survival, Growth Ras->Proliferation PI3K->Proliferation

Sources

Exploratory

Chemo-Selectivity and Synthetic Utility of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde

Executive Summary The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for pervasive therapeutics like Indomethacin and Vincristine. Within this family, 3-Chloro-1-methyl-1H-indole-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for pervasive therapeutics like Indomethacin and Vincristine. Within this family, 3-Chloro-1-methyl-1H-indole-2-carbaldehyde represents a highly specialized, dense functional array. Unlike the ubiquitous indole-3-carboxaldehydes, this C2-aldehyde variant possesses unique electronic properties driven by the orthogonal 3-chloro substituent.

This guide dissects the reactivity of the C2-aldehyde group, specifically how the adjacent electron-withdrawing chlorine atom enhances electrophilicity, modulating reaction kinetics in condensation and nucleophilic addition pathways. It provides researchers with validated protocols for transforming this scaffold into high-value pharmacophores.

Structural & Electronic Analysis

To predict reactivity, we must first understand the electronic landscape of the molecule.

The Inductive Tug-of-War

The reactivity of the C2-aldehyde is governed by three competing factors:

  • The Indole Nitrogen (N1): Methylated at N1, the lone pair is fully engaged in aromaticity, but the methyl group (+I effect) slightly increases electron density in the ring compared to the N-H analog.

  • The C2-Carbonyl: Naturally electrophilic, but in conjugation with the electron-rich indole double bond (C2=C3).

  • The C3-Chlorine: This is the critical differentiator. Chlorine exerts a strong inductive withdrawal (-I) effect.

    • Consequence: The -I effect of the C3-Cl pulls electron density away from the C2=C3 bond. This reduces the donation of electron density from the ring into the carbonyl, making the aldehyde carbon more electrophilic (more positive character) than in non-chlorinated indole-2-carbaldehydes.

Steric Environment

The C3-chloro group is bulky (Van der Waals radius ~1.75 Å). It imposes steric strain on the C2-aldehyde, often forcing the carbonyl group out of perfect coplanarity with the indole ring. This "twist" can destabilize the ground state, theoretically lowering the activation energy for nucleophilic attack.

Core Reactivity Profile

The reactivity of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde is dominated by the carbonyl group, but the pathways are distinct from standard benzaldehydes.

Diagram: Reaction Landscape

The following diagram maps the primary synthetic transformations accessible from this core.

ReactionLandscape Core 3-Chloro-1-methyl- 1H-indole-2-carbaldehyde Schiff Schiff Bases / Hydrazones (Antimicrobial/Anticancer) Core->Schiff + R-NH2 / H+ Knoevenagel Acrylonitriles / Acrylates (C=C Bond Formation) Core->Knoevenagel + Active Methylene (Malononitrile) Redox Alcohols / Carboxylic Acids (Functional Group Interconversion) Core->Redox NaBH4 or NaClO2 Heterocycle Fused Heterocycles (Pyrazoles, Thiazolidinones) Schiff->Heterocycle Cyclization

Figure 1: The divergent synthetic pathways for the 3-chloro-2-formyl indole scaffold.

Detailed Reaction Modules

Condensation Reactions (Schiff Base Formation)

This is the most prolific application of this scaffold in drug discovery. The enhanced electrophilicity of the C2-aldehyde allows for rapid condensation with primary amines, hydrazines, and thiosemicarbazides.

  • Mechanism: Nucleophilic attack by the amine nitrogen on the carbonyl carbon, followed by proton transfer (carbinolamine intermediate) and dehydration.

  • Impact of 3-Cl: The electron-withdrawing nature of the chlorine stabilizes the transition state for nucleophilic attack, often allowing these reactions to proceed under milder conditions (lower temperature, less acid catalyst) than the 3-H analogs.

  • Application: Synthesis of thiosemicarbazones, which are potent iron chelators and ribonucleotide reductase inhibitors (Anticancer activity).

C-C Bond Formation (Knoevenagel Condensation)

The aldehyde reacts readily with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form electron-deficient alkenes.

  • Significance: This extends the conjugation system, creating "push-pull" alkenes that are valuable in materials science (organic electronics) and as Michael acceptors in medicinal chemistry.

  • Regiochemistry: The reaction is exclusively at the exocyclic aldehyde; the indole ring remains intact.

Experimental Protocols

The following protocols are designed to be self-validating. The "Checkpoints" ensure the user can verify success at critical stages.

Protocol A: Synthesis of Thiosemicarbazone Derivative

Target: Formation of the C=N bond for biological screening.

Reagents:

  • 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (1.0 mmol)

  • Thiosemicarbazide (1.0 mmol)[1]

  • Solvent: Absolute Ethanol (15 mL)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Workflow:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the indole aldehyde in ethanol. The solution should be clear to pale yellow.

  • Addition: Add thiosemicarbazide. Note that thiosemicarbazide has low solubility in cold ethanol; the mixture will appear as a suspension.

  • Catalysis: Add the glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 3–5 hours.

    • Checkpoint 1 (Visual): The suspension should clarify as the reactants dissolve, followed by the gradual precipitation of the product (often yellow or orange crystals).

    • Checkpoint 2 (TLC): Monitor using Hexane:Ethyl Acetate (7:3). The aldehyde spot (high Rf) should disappear, replaced by a lower Rf spot (the Schiff base).

  • Workup: Cool to room temperature. Filter the precipitate under vacuum.

  • Purification: Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol/DMF if necessary.

Protocol B: Knoevenagel Condensation with Malononitrile

Target: Synthesis of 2-((3-chloro-1-methyl-1H-indol-2-yl)methylene)malononitrile.

Reagents:

  • 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Solvent: Ethanol (10 mL)

  • Catalyst: Piperidine (1-2 drops)

Step-by-Step Workflow:

  • Mixing: Combine the aldehyde and malononitrile in ethanol at room temperature.

  • Initiation: Add piperidine.

    • Checkpoint 3 (Exotherm): This reaction is often exothermic. A slight temperature rise indicates immediate initiation.

  • Stirring: Stir at Room Temperature for 1–2 hours. (Heating is rarely required due to the activation provided by the 3-chloro group).

  • Precipitation: The product typically precipitates as a solid.

  • Isolation: Filter and wash with cold ethanol.

Mechanistic Visualization

Understanding the Schiff base formation is critical for troubleshooting low yields.

SchiffMechanism cluster_conditions Critical Factors Step1 Step 1: Nucleophilic Attack (Amine attacks C=O) Step2 Step 2: Proton Transfer (Formation of Carbinolamine) Step1->Step2 Fast Step3 Step 3: Acid-Catalyzed Dehydration (-H2O) Step2->Step3 Rate Determining (Requires H+) Product Schiff Base Product (C=N Bond Formed) Step3->Product Irreversible Factor1 3-Cl Group: Increases Electrophilicity of C=O Factor2 pH Control: Too acidic protonates amine Too basic prevents dehydration

Figure 2: Mechanistic flow of Schiff base formation highlighting the role of the 3-Cl substituent.

References

  • BenchChem. (2025).[1][2] Synthesis of 3H-Indole-2-carbaldehyde - Technical Support Center. Retrieved from

    • Context: Provides the foundational Vilsmeier-Haack and lithiation protocols for indole-2-carbaldehydes.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl...). Current Chemistry Letters. Retrieved from

    • Context: Discusses the reactivity of chloro-substituted indoles with Vilsmeier reagents and subsequent condens
  • Advanced Journal of Chemistry. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Retrieved from

    • Context: Validates the Schiff base formation protocols and their medicinal relevance (anthelmintic/analgesic).
  • Sigma-Aldrich. (n.d.). 3-Chloro-1H-indole-2-carbaldehyde N-cyclohexylthiosemicarbazone Product Page. Retrieved from

    • Context: Confirms the commercial existence and stability of the thiosemicarbazone derivative, valid
  • Organic Chemistry Portal. (2025). Knoevenagel Condensation. Retrieved from

    • Context: Authoritative source for the mechanism and conditions of Knoevenagel condensations involving arom

Sources

Protocols & Analytical Methods

Method

use of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde in organic synthesis.

Application Note: Strategic Utilization of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde in Medicinal Chemistry Part 1: Executive Summary & Strategic Value 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (CAS: 673-14-3 derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

3-Chloro-1-methyl-1H-indole-2-carbaldehyde (CAS: 673-14-3 derivatives) represents a "privileged scaffold" in drug discovery due to its unique orthogonal reactivity. Unlike the more common 2-chloro-3-formyl isomer, this scaffold places the electrophilic aldehyde at C2 while retaining a halogen handle at the metabolically sensitive C3 position.

Core Advantages:

  • Orthogonal Functionalization: The C2-aldehyde allows for rapid diversification via condensation reactions (Knoevenagel, Wittig, Schiff base), while the C3-chlorine serves as a latent handle for palladium-catalyzed cross-couplings.

  • Metabolic Blocking: The C3-chloro substituent blocks the primary site of oxidative metabolism in indoles (C3-oxidation), potentially improving the pharmacokinetic half-life of derived clinical candidates.

  • Electronic Tuning: The electron-withdrawing nature of the C3-chlorine activates the C2-aldehyde towards nucleophilic attack, enhancing yields in condensation reactions compared to non-halogenated analogs.

Part 2: Synthesis Protocol (Precursor Preparation)

Before functionalization, the scaffold must be synthesized with high regiochemical purity. The 3-chloro substituent deactivates the ring, making standard Vilsmeier-Haack formylation slower than in unsubstituted indoles.

Workflow Diagram: Scaffold Synthesis

SynthesisPath Start 1-Methylindole Step1 Chlorination (NCS, DMF, RT) Start->Step1 Inter 3-Chloro-1-methylindole Step1->Inter Step2 Vilsmeier-Haack (POCl3, DMF, 80°C) Inter->Step2 Final 3-Chloro-1-methyl- 1H-indole-2-carbaldehyde Step2->Final

Caption: Regioselective synthesis pathway. The C3 position is blocked first to force formylation to C2.

Protocol 1: Regioselective Synthesis of the Scaffold

Objective: Prepare 3-chloro-1-methyl-1H-indole-2-carbaldehyde from 1-methylindole.

Reagents:

  • 1-Methylindole (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)
    
  • DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • C3-Chlorination:

    • Dissolve 1-methylindole (10 mmol) in anhydrous DMF (20 mL).

    • Add NCS (10.5 mmol) portion-wise at 0°C to prevent over-chlorination.

    • Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The spot will move slightly lower (more polar).

    • Critical Check: Ensure complete consumption of starting material to avoid mixtures of isomers later.

    • Workup: Dilute with water, extract with ether, dry (

      
      ), and concentrate. Yields ~90% of 3-chloro-1-methylindole .
      
  • C2-Formylation (Vilsmeier-Haack):

    • Cool anhydrous DMF (5 mL, excess) to 0°C. Dropwise add

      
       (12 mmol) under 
      
      
      
      . Stir 30 min to form the Vilsmeier reagent (white precipitate may form).
    • Dissolve the crude 3-chloro-1-methylindole in minimal DMF and add slowly to the Vilsmeier reagent.

    • Heat: The reaction requires energy due to the deactivated ring. Heat to 80-90°C for 4-6 hours.

    • Hydrolysis: Pour the reaction mixture into crushed ice/sodium acetate (aq) solution. Stir vigorously for 1 hour to hydrolyze the iminium salt.

    • Purification: Filter the yellow precipitate. Recrystallize from Ethanol/Water.

    • Expected Yield: 30-45%. (Note: Yield is moderate due to electronic deactivation).

Part 3: Functionalization Protocols

Protocol 2: C2-Diversification via Knoevenagel Condensation

Application: Synthesis of Michael acceptors for covalent inhibitors or fluorescent probes.

Reagents:

  • 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (1.0 eq)

  • Active Methylene Compound (Malononitrile, Barbituric Acid) (1.1 eq)

  • Piperidine (Catalytic, 0.1 eq)

  • Ethanol (Solvent)[2]

Methodology:

  • Dissolve the aldehyde (1 mmol) and malononitrile (1.1 mmol) in Ethanol (5 mL).

  • Add 2 drops of piperidine.

  • Observation: A color change (usually to bright yellow/orange) occurs almost immediately.

  • Stir at room temperature for 1-3 hours.

  • Isolation: The product often precipitates out. Filter and wash with cold ethanol.

  • Mechanism: The C3-Cl atom enhances the electrophilicity of the C2-aldehyde, often making this reaction faster than in non-chlorinated analogs.

Protocol 3: C3-Functionalization via Suzuki-Miyaura Coupling

Application: Installing biaryl systems for kinase inhibition. Challenge: Aryl chlorides on electron-rich rings (like indole) are sluggish. Standard


 often fails.

Advanced Catalyst System:

  • Precatalyst: XPhos Pd G2 or Pd(OAc)2/SPhos.

  • Base:

    
     (Tribasic potassium phosphate).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

Methodology:

  • Degassing: Charge a microwave vial with 3-chloro-1-methyl-1H-indole-2-carbaldehyde (1.0 eq), Arylboronic acid (1.5 eq),

    
     (2.0 eq), and XPhos Pd G2 (2-5 mol%).
    
  • Add Dioxane/Water (4:1, 0.2 M concentration).

  • Sparge with Argon for 5 minutes. Cap the vial.

  • Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 1 hour (microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Note: The aldehyde group is generally stable under these basic conditions, but if using boronic esters sensitive to base, consider using mild bases like

    
    .
    

Part 4: Divergent Reactivity Map

This diagram illustrates how to selectively target the C2 or C3 positions.

Reactivity Core 3-Chloro-1-methyl- 1H-indole-2-carbaldehyde C2_Reagent Reagent: Malononitrile / Piperidine Core->C2_Reagent C2-Condensation C3_Reagent Reagent: Ar-B(OH)2 / Pd-XPhos Core->C3_Reagent C3-Cross Coupling C2_Product Vinyl Nitrile Derivative (Michael Acceptor) C2_Reagent->C2_Product C3_Product 3-Aryl-Indole-2-Carbaldehyde (Kinase Inhibitor Scaffold) C3_Reagent->C3_Product

Caption: Divergent synthesis strategy. Path 1 (Green) utilizes the aldehyde; Path 2 (Red) utilizes the chloride.

Part 5: Quantitative Data & Optimization

Table 1: Optimization of Suzuki Coupling at C3-Position

EntryCatalyst (5 mol%)LigandBaseSolventTemp (°C)Yield (%)Notes
1

-

DME/H2O80<10No oxidative addition
2



Toluene10015Decomposition
3

SPhos

Dioxane/H2O10082Recommended
4XPhos Pd G2 -

THF/H2O6088Best for labile groups

Troubleshooting Guide:

  • Low Yield in Vilsmeier Step: If the yield is <20%, ensure the Vilsmeier reagent is formed at 0°C before adding the indole. The 3-chloroindole is less nucleophilic, so the electrophile (Vilsmeier reagent) must be fully generated.

  • Aldehyde Oxidation: Store the compound under Nitrogen at 4°C. The aldehyde can slowly oxidize to the carboxylic acid in air.

  • Dechlorination: Avoid using

    
     and Hydrogen gas for any reduction steps (e.g., reducing a nitro group elsewhere), as this will hydrodehalogenate the C3-Cl bond. Use 
    
    
    
    or
    
    
    instead.

References

  • Vilsmeier-Haack Reaction Mechanism & Scope

    • Title: "Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions." (Contains specific synthesis of 3-chloro-1-methyl-1H-indole-2-carbaldehyde).[1][3][4]

    • Source: Zeitschrift für N
    • URL:[Link]

  • Suzuki Coupling on Chloro-Indoles

    • Title: "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides."[5]

    • Source: Organic Chemistry Frontiers, 2021.
    • URL:[Link]

  • Knoevenagel Condensation Protocols

    • Title: "Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues."[6]

    • Source: European Journal of Medicinal Chemistry, 2011.[6]

    • URL:[Link]

  • General Indole Reactivity

    • Title: "Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles.
    • Source: Molecules, 2022.[7]

    • URL:[Link][8]

Sources

Application

Application Note: 3-Chloro-1-methyl-1H-indole-2-carbaldehyde as a Precursor for Metabolically Locked Isotryptamines

Executive Summary In advanced medicinal chemistry and neuropharmacology, the structural modification of the tryptamine scaffold is a primary strategy for tuning receptor selectivity and metabolic stability. 3-Chloro-1-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and neuropharmacology, the structural modification of the tryptamine scaffold is a primary strategy for tuning receptor selectivity and metabolic stability. 3-Chloro-1-methyl-1H-indole-2-carbaldehyde is a highly specialized, bifunctional building block. Unlike traditional indole-3-carbaldehydes that yield classical tryptamines, this C2-formylated precursor is utilized to synthesize isotryptamines (2-tryptamines). By leveraging the unique electronic and steric properties of the C3-chloro and N1-methyl substitutions, researchers can generate "metabolically locked" pharmacophores that resist unwanted in vivo cyclizations, making them invaluable for 5-HT receptor ligand development and the controlled synthesis of complex fused heterocycles.

Chemical Context & Mechanistic Rationale

While traditional tryptamines possess an ethylamine chain at the C3 position of the indole core, shifting this chain to the C2 position generates isotryptamines. These structural isomers are critical scaffolds for developing selective 5-HT receptor agonists/antagonists and complex fused heterocycles like γ-carbolines .

The selection of 3-chloro-1-methyl-1H-indole-2-carbaldehyde as a starting material is driven by three distinct mechanistic advantages:

  • Directed Upstream Synthesis: Indoles are naturally nucleophilic at the C3 position. The synthesis of this precursor relies on the C3-chloro group to block this preferred site, effectively forcing Vilsmeier-Haack formylation to occur exclusively at the C2 position [[1]]([Link]).

  • The "Metabolic Lock" (Prevention of iso-Pictet-Spengler): Unsubstituted isotryptamines readily undergo iso-Pictet-Spengler cyclizations with endogenous aldehydes to form γ-carbolines (tetrahydropyrido[4,3-b]indoles). The bulky, electron-withdrawing C3-chlorine atom sterically and electronically blocks this cyclization pathway, locking the molecule in an open-chain conformation.

  • Lipophilicity and N-Alkylation Prevention: The N1-methyl group prevents unwanted N-alkylation during downstream amine functionalization and significantly increases the lipophilicity of the final drug candidate, enhancing blood-brain barrier (BBB) penetration.

G A C3-Chloro Substitution B Blocks C3 Position A->B C Prevents iso-Pictet-Spengler Cyclization B->C F Metabolically Locked Isotryptamine Pharmacophore C->F D N1-Methyl Substitution E Prevents N-Alkylation & Increases Lipophilicity D->E E->F

Mechanistic causality of C3-chloro and N1-methyl substitutions on metabolic stability.

Experimental Workflows: Synthesis of the Isotryptamine Scaffold

The conversion of 3-chloro-1-methyl-1H-indole-2-carbaldehyde to its corresponding isotryptamine is achieved via a two-step sequence: a Henry (nitroaldol) condensation followed by a global hydride reduction .

Protocol A: Henry Reaction (Nitroaldol Condensation)

Objective: Convert the C2-aldehyde to a conjugated nitrovinyl intermediate.

  • Causality of Reagents: Ammonium acetate (NH₄OAc) is utilized as a bifunctional catalyst. The acetate ion acts as a mild base to deprotonate nitromethane (forming the nucleophilic nitronate anion), while the ammonium ion acts as a general acid to activate the aldehyde and facilitate the subsequent dehydration of the β-nitro alcohol intermediate. This avoids strong bases (e.g., NaOH) that could degrade the indole core.

  • Procedure:

    • Charge a round-bottom flask with 3-chloro-1-methyl-1H-indole-2-carbaldehyde (1.0 eq) and nitromethane (10.0 eq, acting as both reactant and solvent).

    • Add anhydrous ammonium acetate (1.5 eq).

    • Equip with a reflux condenser and heat the mixture to 95–100 °C under an inert N₂ atmosphere for 4–6 hours.

    • Validation & IPC: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the starting material is consumed and a highly UV-active, bright yellow spot appears.

    • Cool the mixture to room temperature and precipitate the product by adding ice-cold ethanol/water (1:1). Filter the bright yellow crystalline solid under a vacuum and wash with cold ethanol.

Protocol B: Global Hydride Reduction

Objective: Reduce the nitrovinyl intermediate to 2-(3-chloro-1-methyl-1H-indol-2-yl)ethanamine.

  • Causality of Reagents: Lithium aluminum hydride (LiAlH₄) is selected over milder agents (like NaBH₄) because it possesses the necessary reduction potential to simultaneously reduce both the conjugated alkene (via hydride attack on the electron-deficient β-carbon) and the aliphatic nitro group to a primary amine in a single pot.

  • Procedure:

    • Suspend LiAlH₄ (4.0 eq) in anhydrous THF at 0 °C under N₂. (Note: 4.0 equivalents provide 16 hydrides, ensuring complete reduction of both functional groups).

    • Dissolve the nitrovinyl intermediate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension to control the exothermic evolution of hydrogen gas.

    • Once the addition is complete, heat the reaction to reflux (65 °C) for 8 hours.

    • Validation & IPC: Cool to 0 °C and perform a Fieser Workup . For every x grams of LiAlH₄ used, sequentially add x mL H₂O, x mL 15% NaOH (aq), and 3x mL H₂O.

    • Causality of Fieser Workup: This specific quenching ratio prevents the formation of unfilterable gelatinous aluminum hydroxide emulsions, instead producing a crisp, granular white precipitate that is easily removed via vacuum filtration over Celite.

    • Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield the freebase isotryptamine as a pale yellow oil.

G A 3-Chloro-1-methyl-1H-indole -2-carbaldehyde B Henry Reaction (CH3NO2, NH4OAc) A->B C 3-Chloro-1-methyl-2- (2-nitrovinyl)-1H-indole B->C D Reduction (LiAlH4, THF) C->D E 3-Chloro-1-methyl- Isotryptamine D->E

Synthetic workflow from 3-chloro-1-methyl-1H-indole-2-carbaldehyde to isotryptamine.

Quantitative Data & Analytical Standards

To ensure reproducibility across drug development workflows, the following analytical markers should be used to validate the intermediates and final product.

Workflow StepIntermediate / ProductTypical Yield (%)Reaction TimeKey Analytical Markers (IPC & QC)
Henry Reaction 3-Chloro-1-methyl-2-(2-nitrovinyl)-1H-indole78–82%4–6 hVisual: Bright yellow precipitate.¹H NMR (CDCl₃): Alkene protons at ~8.2 and 7.8 ppm (d, J = 13.5 Hz, indicating trans coupling).
Hydride Reduction 2-(3-Chloro-1-methyl-1H-indol-2-yl)ethanamine65–70%8 hVisual: Colorless to pale yellow oil.MS (ESI+): [M+H]⁺ m/z 209.1.TLC: Ninhydrin positive (confirms primary amine).

References

  • Vogt, E.-J., et al. "Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions." Zeitschrift für Naturforschung B (2012).

  • "Evaluation of isotryptamine derivatives at 5-HT2 serotonin receptors." Bioorganic & Medicinal Chemistry Letters / ResearchGate.

  • "Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation." PMC.

  • "α-Methyltryptamine." Wikipedia.

Sources

Method

Application Note: Protocol for the Vilsmeier-Haack Formylation of 1-Methylindole

Abstract & Scope This application note details the optimized protocol for the regioselective formylation of 1-methylindole (N-methylindole) to synthesize 1-methylindole-3-carboxaldehyde. The Vilsmeier-Haack reaction is t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocol for the regioselective formylation of 1-methylindole (N-methylindole) to synthesize 1-methylindole-3-carboxaldehyde. The Vilsmeier-Haack reaction is the industry-standard method for this transformation due to its high C3-selectivity, scalability, and cost-efficiency. This guide addresses the critical mechanistic steps, safety parameters regarding the in situ generation of the Vilsmeier reagent (chloromethyleniminium salt), and downstream isolation strategies to ensure high purity (>98%) suitable for pharmaceutical intermediates.

Mechanistic Insight & Rationale

The Vilsmeier-Haack reaction involves the electrophilic aromatic substitution of an electron-rich aromatic ring using a chloroiminium species generated from N,N-dimethylformamide (DMF) and a dehydrating/halogenating agent, typically phosphoryl chloride (POCl


).[1][2][3]
Reaction Pathway[1][2][4]
  • Reagent Formation: POCl

    
     activates DMF, forming the electrophilic Vilsmeier reagent (chloroiminium ion).[4]
    
  • Electrophilic Attack: The indole ring, highly nucleophilic at the C3 position due to nitrogen lone-pair donation, attacks the Vilsmeier reagent.

  • Intermediate Stabilization: An iminium salt intermediate is formed.

  • Hydrolysis: Aqueous quenching converts the iminium salt into the final aldehyde and regenerates the amine byproduct (dimethylamine).

Mechanistic Diagram

The following diagram illustrates the molecular transformations and electron flow.

VilsmeierMechanism DMF DMF (Reactant/Solvent) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation POCl3 POCl3 (Activator) POCl3->VR Intermediate Iminium Salt Intermediate VR->Intermediate + Substrate (Electrophilic Attack @ C3) Substrate 1-Methylindole Substrate->Intermediate Hydrolysis Aqueous Hydrolysis Intermediate->Hydrolysis Quench Product 1-Methylindole- 3-carboxaldehyde Hydrolysis->Product - HCl, - HNMe2

Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation.

Experimental Design Strategy

Reagent Selection & Stoichiometry
ComponentRoleEquiv.Rationale
1-Methylindole Substrate1.0Limiting reagent.[5]
POCl

Activator1.1 – 1.2Slight excess ensures complete conversion of DMF to the active reagent. Large excess is unnecessary and complicates quenching.
DMF Solvent/Reactant5.0 – 10.0Acts as both solvent and reagent. Excess ensures solubility and heat dissipation.
NaOH / NaOAc NeutralizerExcessRequired to neutralize the acidic hydrolysis mixture and precipitate the free base product.
Critical Control Points (Process Safety)
  • Thermal Instability: The formation of the Vilsmeier reagent is exothermic. POCl

    
     must be added slowly to DMF at 0–5°C.
    
  • Runaway Potential: Never add POCl

    
     to a hot mixture of DMF and substrate. The "Vilsmeier complex" should ideally be formed first or generated in the presence of substrate under strict temperature control.
    
  • Quenching: The hydrolysis of the iminium salt and excess POCl

    
     is highly exothermic . Quench into ice water slowly.
    

Detailed Protocol

Equipment Preparation
  • Three-necked round-bottom flask (RBF) equipped with a magnetic stir bar (or overhead stirrer for >10g scale).

  • Pressure-equalizing addition funnel.

  • Inert gas inlet (Nitrogen or Argon) – Optional but recommended to prevent POCl

    
     hydrolysis by atmospheric moisture.
    
  • Ice-water bath and heating mantle/oil bath.

  • Temperature probe/thermometer.

Step-by-Step Procedure
Step 1: Formation of Vilsmeier Reagent
  • Charge the RBF with N,N-Dimethylformamide (DMF) (5.0 – 10.0 volumes relative to substrate mass).

  • Cool the DMF to 0–5°C using an ice-water bath.

  • Transfer Phosphorus Oxychloride (POCl

    
    )  (1.2 equiv) to the addition funnel.
    
  • Dropwise Addition: Add POCl

    
     slowly to the DMF over 15–30 minutes.
    
    • Observation: The solution may turn pale yellow or orange. Ensure internal temperature remains < 10°C .

    • Caution: If the temperature spikes, stop addition immediately and allow the system to cool.

  • Stir the mixture at 0–5°C for an additional 15 minutes to ensure complete formation of the chloroiminium salt.

Step 2: Addition of Substrate
  • Dissolve 1-Methylindole (1.0 equiv) in a minimum amount of DMF (1–2 volumes).

  • Add the substrate solution dropwise to the Vilsmeier reagent mixture at 0–5°C .

    • Note: 1-Methylindole is highly reactive; the reaction will initiate immediately.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Heating (Optional but Recommended): Heat the mixture to 35–40°C for 1–2 hours to drive the reaction to completion.

    • Monitor: Check reaction progress via TLC (30% EtOAc in Hexanes) or HPLC. The starting material spot (high R

      
      ) should disappear, replaced by the aldehyde product (lower R
      
      
      
      ).
Step 3: Quenching & Hydrolysis
  • Prepare a beaker containing crushed ice (approx. 5x reaction volume) and water.[6]

  • Slow Quench: Pour the reaction mixture slowly into the vigorously stirred ice slurry.

    • Safety: This step releases HCl and heat. Do not rush.

  • Neutralization: The resulting solution will be acidic (pH < 1). Slowly add 5M NaOH or saturated Sodium Acetate (NaOAc) solution with stirring until the pH reaches 7–8 .

    • Observation: The product, 1-methylindole-3-carboxaldehyde, will precipitate as a solid (usually off-white to pale yellow) as the pH rises.

Step 4: Isolation & Purification
  • Filtration: If a solid precipitates, filter via a Büchner funnel. Wash the cake copiously with water to remove residual DMF and inorganic salts.

  • Extraction (Alternative): If the product oils out or does not precipitate well, extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x volumes).

    • Wash organic layer with water (2x) and brine (1x).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Recrystallization: Purify the crude solid by recrystallization from Ethanol or Ethanol/Water mixture.

    • Target: White to pale yellow needles.

Characterization Data

PropertySpecification / Expected Value
Appearance White to pale yellow crystalline solid
Melting Point 70 – 72°C [1]
Molecular Weight 159.19 g/mol
1H NMR (DMSO-d

)

9.90 (s, 1H, CHO), 8.15 (d, 1H, Ar-H), 8.05 (s, 1H, C2-H), 7.55 (d, 1H, Ar-H), 7.2-7.3 (m, 2H, Ar-H), 3.85 (s, 3H, N-CH

) [2]
IR (ATR) ~1650 cm

(C=O stretch, strong aldehyde)

Process Workflow Diagram

Workflow Start Start: Clean & Dry Glassware ReagentPrep Cool DMF (0°C) Add POCl3 dropwise Start->ReagentPrep Addition Add 1-Methylindole (Maintain <10°C) ReagentPrep->Addition Reaction Warm to RT / 35°C Stir 1-2 Hours Addition->Reaction Quench Pour into Ice Water (Exothermic!) Reaction->Quench Neutralize Adjust pH to 7-8 (NaOH/NaOAc) Quench->Neutralize Isolate Filter Solid or Extract with DCM Neutralize->Isolate Purify Recrystallize (Ethanol) Isolate->Purify

Figure 2: Operational workflow for the synthesis of 1-methylindole-3-carboxaldehyde.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete Vilsmeier reagent formation.Ensure POCl

is of good quality (not hydrolyzed). Increase stirring time at 0°C before adding substrate.
Dark/Tarry Product Reaction temperature too high.Keep reaction temperature below 40°C. 1-Methylindole is sensitive to acid/heat polymerization.
No Precipitation pH too low during workup.Ensure pH is adjusted to >7. The iminium salt is water-soluble; the free aldehyde is not.
Impurity: Dimerization Localized high concentration.Improve stirring efficiency. Add substrate solution more slowly.

References

  • Sigma-Aldrich. Product Specification: 1-Methylindole-3-carboxaldehyde. Retrieved from

  • National Institute of Standards and Technology (NIST).[7] 1H-Indole-3-carboxaldehyde, 1-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[7] Retrieved from

  • Organic Chemistry Portal.[3] Vilsmeier-Haack Reaction. Retrieved from

  • James, C. Vilsmeier-Haack Reaction: Mechanism and Examples. Master Organic Chemistry. Retrieved from

Sources

Application

synthesis of Schiff base derivatives from 3-Chloro-1-methyl-1H-indole-2-carbaldehyde

Application Note: High-Yield Synthesis and Characterization of Schiff Base Derivatives from 3-Chloro-1-methyl-1H-indole-2-carbaldehyde Scientific Rationale & Introduction Indole-based Schiff bases (imines) are privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis and Characterization of Schiff Base Derivatives from 3-Chloro-1-methyl-1H-indole-2-carbaldehyde

Scientific Rationale & Introduction

Indole-based Schiff bases (imines) are privileged pharmacophores in modern drug discovery, exhibiting potent antimicrobial, analgesic, and anthelmintic activities[1]. The synthesis of these derivatives from 3-chloro-1-methyl-1H-indole-2-carbaldehyde involves a targeted condensation reaction with primary aromatic or aliphatic amines. The presence of the electron-withdrawing chlorine atom at the C-3 position and the methyl group at the N-1 position of the indole ring subtly modulates the electronic environment of the C-2 formyl group, necessitating optimized catalytic conditions to achieve high-purity yields[2].

Mechanistic Causality & Reaction Dynamics (E-E-A-T)

The formation of the azomethine linkage (C=N) is a classic nucleophilic addition-elimination reaction. The experimental choices in this protocol are governed by strict chemical causality:

  • Catalyst Selection (Glacial Acetic Acid): The C-2 carbonyl carbon of the indole derivative requires electrophilic activation. Glacial acetic acid serves as a mild proton donor, protonating the carbonyl oxygen to increase the electrophilicity of the adjacent carbon, thereby facilitating the nucleophilic attack by the primary amine[3].

  • pH Optimization (The Goldilocks Zone): The reaction medium must be maintained at a weakly acidic pH (4.0–5.0). If a strong mineral acid is used, the primary amine will be completely protonated into an unreactive ammonium salt, halting the reaction. Conversely, without an acid catalyst, the carbinolamine intermediate cannot undergo efficient dehydration[3].

  • Thermodynamic Driving Force: The reaction is driven to completion by conducting it under reflux in absolute ethanol. The elevated temperature provides the activation energy required for the dehydration of the carbinolamine intermediate, expelling a water molecule to form the stable, highly conjugated Schiff base[4].

Visualizing the Synthetic Workflow

SchiffBaseMechanism Step1 3-Chloro-1-methyl-1H-indole-2-carbaldehyde + Primary Amine (1:1 eq) Step2 Solvent: Absolute Ethanol Catalyst: Glacial Acetic Acid (pH 4-5) Step1->Step2 Step3 Reflux at 75-80°C (4-14 hours) Step2->Step3 Step4 Carbinolamine Intermediate Formation Step3->Step4 Nucleophilic Attack Step5 Acid-Catalyzed Dehydration (-H2O) Step4->Step5 Step6 Crude Imine Precipitation (Cooling & Filtration) Step5->Step6 Imine (C=N) Formation Step7 Recrystallization (Absolute Ethanol) Step6->Step7 Step8 Pure Schiff Base Derivative Step7->Step8 High Purity Yield

Fig 1. Mechanistic workflow for the acid-catalyzed synthesis of indole-based Schiff bases.

Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. The physical properties of the reaction (color change and precipitation) act as real-time indicators of success.

Materials Required:

  • 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (1.0 mmol)

  • Primary aromatic amine (e.g., aniline, p-toluidine, 4-chloroaniline) (1.0 mmol)

  • Absolute Ethanol (Analytical Grade)

  • Glacial Acetic Acid

  • TLC Plates (Silica gel 60 F254)

Procedure:

  • Preparation: In a clean, oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 3-chloro-1-methyl-1H-indole-2-carbaldehyde in 15 mL of absolute ethanol. Stir until completely dissolved.

  • Amine Addition: Slowly add 1.0 mmol of the selected primary aromatic amine to the solution. (Self-Validation Check: A slight color shift may occur immediately upon mixing due to initial complexation).

  • Catalysis: Add 2–3 drops of glacial acetic acid to the mixture. Verify that the pH is approximately 4.5 using pH indicator paper.

  • Reflux: Attach a reflux condenser. Heat the reaction mixture in an oil bath at 75–80 °C with continuous magnetic stirring. The reaction time will vary from 4 to 14 hours depending on the nucleophilicity of the amine[1].

  • In-Process Monitoring (TLC): Monitor the reaction every 2 hours using Thin Layer Chromatography (Mobile phase: Hexane/Ethyl Acetate, 7:3 v/v). (Self-Validation Check: The reaction is complete when the aldehyde spot disappears and a new, distinct spot representing the imine appears at a different Rf value).

  • Precipitation: Once complete, remove the flask from the heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0–5 °C) for 30–45 minutes. (Self-Validation Check: The highly conjugated Schiff base has lower solubility in cold ethanol than the starting materials, causing it to spontaneously precipitate as a brightly colored solid).

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold absolute ethanol to remove any unreacted amine and trace acid.

  • Purification: Recrystallize the crude solid from a minimum volume of boiling absolute ethanol. Allow it to crystallize slowly at room temperature to obtain high-purity crystals. Dry in a vacuum desiccator over anhydrous CaCl₂.

Quantitative Data & Spectral Characterization

The structural integrity of the synthesized Schiff bases must be confirmed via spectroscopic methods. The disappearance of the aldehyde carbonyl stretch (~1680 cm⁻¹) and the appearance of the azomethine stretch are definitive proof of successful synthesis[4].

Table 1: Expected Analytical Data for Synthesized Schiff Base Derivatives

Primary Amine SubstituentExpected Yield (%)Melting Point (°C)FT-IR (C=N stretch, cm⁻¹)¹H-NMR (CH=N shift, ppm)
Aniline (Unsubstituted) 82 - 85155 - 1581620 - 16258.60 - 8.75
4-Methoxyaniline 85 - 90160 - 1621615 - 16228.55 - 8.65
4-Chloroaniline 75 - 80165 - 1671625 - 16308.70 - 8.85
4-Nitroaniline 65 - 70180 - 1851630 - 16358.85 - 9.00

Data Interpretation Note: Amines with electron-donating groups (e.g., 4-Methoxyaniline) exhibit enhanced nucleophilicity, resulting in higher yields and shorter reaction times. Conversely, electron-withdrawing groups (e.g., 4-Nitroaniline) deactivate the amine, requiring extended reflux periods and yielding slightly less product.

References

  • [1] Title: Synthesis, Characterization and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Source: Advanced Journal of Chemistry, Section B. URL:[Link]

  • [2] Title: Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. Source: ACS Omega / PubMed Central. URL:[Link]

  • [3] Title: An Experimental Handbook for Pharmaceutical Organic Chemistry-I: Synthesis of Schiff-Base. Source: Global Conference Info. URL: [Link]

  • [4] Title: Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Source: ACS Omega. URL:[Link]

Sources

Method

Application Note: Knoevenagel Condensation of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde

This Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug discovery. It details the Knoevenagel condensation of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde , a highly functionali...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug discovery. It details the Knoevenagel condensation of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde , a highly functionalized scaffold with significant potential in the development of anticancer (tubulin polymerization inhibitors) and antimicrobial agents.

Abstract & Strategic Significance

The indole scaffold is ubiquitous in pharmacologically active compounds.[1] However, the 2-formyl-3-halo-indole substructure represents a specialized chemical space. Unlike the more common indole-3-carbaldehydes, the 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (CMIC) offers unique electronic properties:

  • Electrophilic Activation: The C3-chlorine atom exerts an inductive electron-withdrawing effect (-I), rendering the C2-aldehyde more electrophilic than its non-halogenated counterparts, thereby accelerating condensation rates.

  • Steric Constraint: The C3-substituent forces the resulting vinyl group (from Knoevenagel condensation) to adopt specific conformations, potentially enhancing binding selectivity in protein pockets (e.g., kinase domains or tubulin).

  • Metabolic Stability: The C3-Cl block prevents metabolic oxidation at the typically labile C3 position.

This guide provides a robust, scalable protocol for condensing CMIC with various active methylene compounds to generate functionalized vinyl indoles.

Chemical Background & Reactivity Profile

The Electrophile: 3-Chloro-1-methyl-1H-indole-2-carbaldehyde
  • Molecular Weight: 193.63 g/mol

  • Appearance: Typically a pale yellow to off-white solid.

  • Solubility: Soluble in DCM, THF, DMF, and hot Ethanol; sparingly soluble in water.

  • Reactivity Note: While the aldehyde is the primary reactive center, the C3-Cl bond is relatively stable under Knoevenagel conditions. However, strong nucleophiles at high temperatures could potentially lead to

    
     side reactions, so mild bases (piperidine/organic amines) are preferred over hydroxides or alkoxides.
    
The Reaction: Knoevenagel Condensation

The reaction involves the nucleophilic addition of an active methylene compound (EWG-CH₂-EWG') to the aldehyde, followed by base-catalyzed dehydration to form an


-unsaturated alkene.

Mechanism Visualization:

KnoevenagelMechanism Reactants Aldehyde + Active Methylene Deprotonation Enolate Formation (Base Catalyst) Reactants->Deprotonation Base removes acidic proton Attack Nucleophilic Attack (C-C Bond Formation) Deprotonation->Attack Enolate attacks C=O Intermediate Aldol Intermediate (Beta-hydroxy) Attack->Intermediate Proton transfer Elimination Dehydration (-H2O) (Irreversible) Intermediate->Elimination Base removes alpha-H Product Vinyl Indole Product Elimination->Product Formation of C=C

Caption: Step-wise mechanistic flow of the Knoevenagel condensation involving CMIC.

Experimental Protocols

We present two methodologies: Method A (Standard Thermal) for scalability and Method B (Microwave-Assisted) for high-throughput library generation.

Materials & Reagents[1][3][4][5][6]
  • Substrate: 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (1.0 equiv).

  • Active Methylenes: Malononitrile, Ethyl Cyanoacetate, Barbituric Acid, or Dimedone.

  • Catalyst: Piperidine (Reagent Grade) + Glacial Acetic Acid.

  • Solvent: Ethanol (Absolute) or Methanol.

Method A: Standard Thermal Protocol (Ethanol Reflux)

Best for gram-scale synthesis and substrates with poor solubility.

Step-by-Step Procedure:

  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 1.0 mmol of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde and 1.1 mmol of the Active Methylene compound to 10 mL of Ethanol .

  • Catalysis: Add 2-3 drops of Piperidine followed by 1 drop of Glacial Acetic Acid .

    • Expert Insight: The acetic acid buffers the solution, preventing side reactions (like Cannizzaro) and assisting in the dehydration step.

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Monitoring: Check via TLC (Mobile Phase: 20% EtOAc in Hexanes) every 30 minutes. The product is usually a highly colored (yellow/orange) spot that is less polar than the starting aldehyde.

    • Duration: Typically 1–4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature (RT).

    • If precipitation occurs (common): Filter the solid under vacuum, wash with cold ethanol (

      
      ), and air dry.
      
    • If no precipitation: Pour the mixture into ice-cold water (50 mL). Stir for 15 minutes to induce precipitation. Filter and wash.[2]

  • Purification: Recrystallize from hot Ethanol or an Ethanol/DMF mixture if the product is highly insoluble.

Method B: Microwave-Assisted Protocol

Best for rapid screening and difficult substrates.

Step-by-Step Procedure:

  • Setup: Use a 10 mL microwave-safe crimp vial.

  • Loading: Add 0.5 mmol of Aldehyde, 0.55 mmol of Active Methylene, and 2 mL of Ethanol .

  • Catalysis: Add 1 drop of Piperidine .

  • Irradiation: Seal the vial. Heat at

    
      (Dynamic Power mode, max 150W) for 5–10 minutes .
    
  • Workup: Cool the vial with compressed air. The product often crystallizes directly upon cooling. Filter and wash as in Method A.

Quantitative Data & Characterization

Expected Yields & Physical Properties

The following table summarizes expected outcomes based on the active methylene used.

Active MethyleneProduct TypeExpected YieldAppearanceDiagnostic IR Signal (

)
Malononitrile Dicyanovinyl85–95%Yellow Needles2220 (CN stretch)
Ethyl Cyanoacetate Cyanoacrylate80–90%Pale Yellow Solid2215 (CN), 1720 (C=O)
Barbituric Acid Barbiturate75–85%Orange/Red Solid1680, 1750 (C=O Amide)
Indan-1,3-dione Indandione70–80%Dark Red Solid1690 (C=O Ketone)
Diagnostic NMR Signals

To validate the structure, look for these key signals in


 (DMSO-

):
  • Vinyl Proton: A sharp singlet (or doublet if coupling occurs) in the 7.8 – 8.5 ppm range. This confirms the conversion of the aldehyde (CHO ~9.8-10.0 ppm) to the alkene.

  • N-Methyl: A strong singlet around 3.8 – 4.0 ppm .

  • Indole Protons: Aromatic multiplets in the 7.0 – 7.8 ppm region. The C4-H (adjacent to C3-Cl) often shifts downfield due to the anisotropic effect of the chlorine and the newly formed conjugated system.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Reaction

  • Cause: Water accumulation inhibiting the dehydration step.

  • Solution: Switch solvent to Toluene and use a Dean-Stark trap to physically remove water. This drives the equilibrium forward.

Issue: "Oiling Out" of Product

  • Cause: Product is too soluble in ethanol or contains impurities.

  • Solution: Evaporate ethanol, redissolve in minimal DCM, and precipitate by adding Hexane dropwise with stirring.

Issue: Side Reactions (Dechlorination)

  • Cause: Use of harsh bases (e.g., NaOEt, KOH) or excessive heat.

  • Solution: Stick to weak organic bases (Piperidine, Pyridine,

    
    -Alanine). Ensure temperature does not exceed 
    
    
    
    .

Workflow Diagram

ProtocolWorkflow Start Start: 3-Cl-1-Me-Indole-2-CHO Choice Select Method Start->Choice MethodA Method A: Thermal (Ethanol, Reflux, 1-4h) Choice->MethodA MethodB Method B: Microwave (100°C, 5-10 min) Choice->MethodB Monitor TLC Monitoring (Disappearance of Aldehyde) MethodA->Monitor MethodB->Monitor Workup Workup: Cool & Filter (Or Ice-Water Precip) Monitor->Workup Complete Purification Recrystallization (EtOH or EtOH/DMF) Workup->Purification End Final Product: Vinyl Indole (Characterize via NMR/IR) Purification->End

Caption: Decision matrix and workflow for the synthesis of vinyl indole derivatives.

References

  • Knoevenagel Condensation Mechanism & Applic

    • Title: Knoevenagel condens
    • Source: Wikipedia (General Mechanism Verific
    • URL:[Link]

  • Indole-3-Carboxaldehyde Deriv

    • Title: Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation[3]

    • Source: ACG Publications (Protocol Adapt
    • URL:[Link]

  • Biological Activity of Indole Schiff Bases/Condens

    • Title: Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde
    • Source: European Journal of Medicinal Chemistry (Bioactivity Context)
    • URL:[Link]

  • Vilsmeier-Haack Formyl

    • Title: Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde
    • Source: Growing Science (Aldehyde Synthesis Context)
    • URL:[Link]

  • General Knoevenagel Protocols

    • Title: Knoevenagel Condensation[2][4][5][6]

    • Source: Organic Chemistry Portal (Standard Conditions)
    • URL:[Link]

Sources

Application

Application Note: Biological Activity and Methodologies for 3-Chloro-1-methyl-1H-indole-2-carbaldehyde Derivatives

Executive Summary The indole scaffold is a privileged structure in medicinal chemistry, deeply embedded in the design of therapeutics ranging from antimicrobials to central nervous system (CNS) agents. Within this chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, deeply embedded in the design of therapeutics ranging from antimicrobials to central nervous system (CNS) agents. Within this chemical space, 3-chloro-1-methyl-1H-indole-2-carbaldehyde and its derivatives represent a highly versatile node for drug discovery. The strategic placement of a formyl group at the C2 position enables rapid functionalization (e.g., Schiff base formation, condensation into bis(indolyl)methanes), while the N-methyl group prevents unwanted tautomerization and N-alkylation during complex syntheses. Crucially, the C3-chloro substituent introduces specific hydrophobic and halogen-bonding capabilities that drastically alter the pharmacokinetic and pharmacodynamic profiles of the resulting molecules.

This application note provides a comprehensive guide to the biological activities of these derivatives, elucidating the structure-activity relationships (SAR) and providing self-validating, step-by-step protocols for their synthesis and biological evaluation.

Molecular Rationale & Scaffold Significance

The synthetic utility of 3-chloro-1-methyl-1H-indole-2-carbaldehyde stems from its highly reactive aldehyde moiety, typically synthesized via Vilsmeier-Haack formylation of 3-chloro-1-methylindole[1].

When designing bioactive molecules, the choice of substituents on the indole ring is never arbitrary:

  • The N-Methyl Group: Eliminates the hydrogen-bond donor capacity of the indole nitrogen. This increases the molecule's lipophilicity (clogP) and enhances blood-brain barrier (BBB) permeability for CNS targets, such as dopamine D2 receptor agonists designed for Parkinson's disease[2].

  • The 3-Chloro Substituent: Halogenation at the C3 position significantly increases the hydrophobic bulk compared to a standard methyl group. In protease targets, this chlorine atom engages in favorable interactions with hydrophobic backbone elements, enhancing binding affinity and residence time[3].

  • The 2-Carbaldehyde Handle: Acts as the primary vector for diversification. It can be condensed with cyclopentadiene to form antitumor titanocene complexes[4], or reacted with other indoles to form bis(indolyl)methanes with potent antioxidant properties[5].

Key Biological Activities & Mechanistic Pathways

Anticoagulant Activity (Factor Xa Inhibition)

Factor Xa (FXa) is a critical serine protease in the blood coagulation cascade. Derivatives of 3-chloroindole have been identified as highly potent, non-basic inhibitors of FXa. Energetic and crystallographic analyses reveal that the 3-chloroindole pharmacophore is vastly superior to its 3-methylindole counterpart[3]. The increased binding energy is driven by the stronger hydrophobicity of the chlorine atom, which facilitates an enhanced interaction with the Gly218 backbone in the S4 binding pocket of the enzyme[3].

FXa_Interaction cluster_ligand 3-Chloro-1-methyl-1H-indole Derivative cluster_target Factor Xa Enzyme Pockets IndoleCore Indole Core (Scaffold) S1_Pocket S1 Pocket (Asp189) IndoleCore->S1_Pocket Pi-Cation / H-Bonding ChloroSub 3-Chloro Group (Hydrophobic) S4_Pocket S4 Pocket (Gly218/Tyr228) ChloroSub->S4_Pocket Enhanced Gly218 Backbone Interaction FormylDeriv 2-Carbaldehyde Derivative Linker FormylDeriv->S1_Pocket Orientational Anchoring

Figure 1: Pharmacophoric interactions of 3-chloro-1-methyl-1H-indole derivatives with Factor Xa.

Antimicrobial and Antioxidant Efficacy

Condensation of 1-methyl-1H-indole-2-carbaldehyde derivatives with secondary indole molecules yields bis(indolyl)methanes. These compounds exhibit broad-spectrum antibacterial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Furthermore, they demonstrate excellent radical scavenging abilities, neutralizing reactive oxygen species (ROS) to prevent cellular oxidative stress[5].

Anticancer and Cytotoxic Potential

To combat cross-resistance in traditional platinum-based chemotherapies, researchers have developed indole-substituted titanocene dichloride derivatives. By reacting 1-methyl-1H-indole-2-carbaldehyde derivatives with cyclopentadiene, the resulting achiral complexes deliver the biologically active titanium species directly to tumor cells, inducing dose-dependent cytotoxicity[4].

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes the comparative efficacy of various indole-2-carbaldehyde derivatives across different biological assays, highlighting the critical impact of the C3 and N1 substituents.

Compound ClassKey SubstituentTarget / AssayEfficacy MetricRef.
Ketene Aminal Indole3-Chloro Factor Xa (Anticoagulant)IC₅₀ = 2.4 - 9.3 nM[3]
Ketene Aminal Indole3-Methyl Factor Xa (Anticoagulant)IC₅₀ > 50 nM (Lower affinity)[3]
Bis(indolyl)methane1-Methyl DPPH Scavenging (Antioxidant)~76% Inhibition at 1000 µg/mL[5]
Titanocene Complex1-Methyl Cytotoxicity (Antitumor)Active (Dose-dependent apoptosis)[4]

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Each method includes built-in quality control checkpoints to verify mechanistic success before proceeding to the next step.

Protocol A: Synthesis of Bis(indolyl)methane Derivatives

Causality: The electrophilic carbonyl carbon of 3-chloro-1-methyl-1H-indole-2-carbaldehyde is activated by an acid catalyst. This facilitates a nucleophilic attack by the electron-rich C3 position of two equivalent indole molecules, forming a stable methine bridge[5].

  • Reagent Preparation: Dissolve 1.0 mmol of 3-chloro-1-methyl-1H-indole-2-carbaldehyde and 2.0 mmol of the target indole in 10 mL of absolute ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (or a Lewis acid such as InCl₃) to the mixture. Rationale: The acid protonates the aldehyde oxygen, lowering the LUMO energy and accelerating nucleophilic attack.

  • Reaction: Reflux the mixture for 2–4 hours under continuous magnetic stirring.

  • In-Process Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Eluent: EtOAc/Hexane 2:8).

    • Validation Check: The reaction is complete when the UV-active aldehyde spot disappears and a new, lower-Rf spot (the bis(indolyl)methane) emerges.

  • Workup & Purification: Pour the cooled mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

  • Structural Validation (NMR): Confirm the structure via ¹H NMR.

    • Validation Check: The characteristic aldehyde proton signal (~9.8–10.5 ppm) must be absent. A new singlet corresponding to the central methine bridge proton should appear at ~6.0 ppm[5].

Protocol B: In Vitro DPPH Radical Scavenging Assay

Causality: 2,2-Diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep purple color. When an indole derivative donates a hydrogen atom or an electron to DPPH, it reduces to a yellow hydrazine derivative. The loss of absorbance at 517 nm directly quantifies the compound's antioxidant capacity[5].

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in analytical grade methanol. Prepare test compound solutions at varying concentrations (e.g., 50, 500, 1000 µg/mL) in methanol.

  • Incubation: Mix 1.0 mL of the test compound solution with 3.0 mL of the DPPH solution. Vortex vigorously and incubate in total darkness at room temperature for 30 minutes. Rationale: Darkness prevents UV-induced auto-degradation of the DPPH radical.

  • Control Setup (Self-Validation):

    • Positive Control: Ascorbic acid (Vitamin C) at identical concentrations.

    • Negative Control: 1.0 mL methanol + 3.0 mL DPPH solution (Baseline absorbance).

  • Measurement: Measure the absorbance (A) of all samples at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: % Inhibition = [(A_control - A_sample) / A_control] × 100.

    • Validation Check: The ascorbic acid positive control must yield >90% inhibition at the highest concentration; otherwise, the DPPH reagent has degraded and the assay must be repeated.

Protocol C: Chromogenic Factor Xa Inhibition Assay

Causality: Factor Xa cleaves specific peptide sequences. By utilizing a synthetic chromogenic substrate (e.g., S-2222), FXa activity releases p-nitroaniline (pNA), which absorbs strongly at 405 nm. 3-Chloroindole derivatives competitively bind the S1 and S4 pockets, preventing substrate cleavage and reducing the rate of pNA release[3].

  • Buffer Preparation: Prepare Tris-HCl buffer (50 mM, pH 7.4) containing 150 mM NaCl and 0.1% PEG 8000. Rationale: PEG prevents non-specific adsorption of the enzyme to the microplate walls.

  • Enzyme & Ligand Incubation: In a 96-well microplate, add 10 µL of the test compound (dissolved in DMSO, final DMSO < 2%) and 40 µL of human Factor Xa enzyme (final concentration ~1 nM). Incubate at 37°C for 10 minutes to allow the inhibitor-enzyme complex to reach equilibrium.

  • Reaction Initiation: Add 50 µL of the chromogenic substrate S-2222 (final concentration ~250 µM, near its Kₘ value) to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time curve. Determine the IC₅₀ using non-linear regression analysis (e.g., four-parameter logistic curve).

    • Validation Check: Ensure the uninhibited enzyme control produces a linear absorbance increase over the 10-minute window, confirming steady-state Michaelis-Menten kinetics.

References

  • Synthesis, Antimicrobial and Antioxidant Evaluation of Some Bis(Indolyl) Methanes Derivatives. Asian Journal of Chemistry. 5

  • Design, Structure−Activity Relationships, X-ray Crystal Structure, and Energetic Contributions of a Critical P1 Pharmacophore: 3-Chloroindole-7-yl-Based Factor Xa Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 3

  • Synthesis and Biological Evaluation of Achiral Indole-Substituted Titanocene Dichloride Derivatives. National Institutes of Health (NIH) / PMC.4

  • 5-Methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1Hindole (KAD22) with Antioxidant Activity. Letters in Organic Chemistry - Bentham Science.2

  • Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift fur Naturforschung B - ResearchGate.6

Sources

Method

Application Note &amp; Protocols: 3-Chloro-1-methyl-1H-indole-2-carbaldehyde in the Development of Anti-Cancer Agents

Abstract The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with potent pharmacological activities.[1][2] This guide provides a comprehensive ove...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with potent pharmacological activities.[1][2] This guide provides a comprehensive overview of the synthetic utility and biological evaluation of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde as a versatile precursor for novel anti-cancer agents. We present detailed protocols for the synthesis of this core scaffold, its derivatization into therapeutically relevant compounds, and a suite of in vitro and in vivo assays to characterize their anti-cancer efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Introduction: The Indole Scaffold in Oncology

The indole ring system is a cornerstone in the design of anti-cancer drugs, with several FDA-approved therapies, such as sunitinib and panobinostat, featuring this heterocyclic motif.[1] Its unique electronic properties and ability to form hydrogen bonds allow for high-affinity interactions with various biological targets.[3] Indole derivatives have been shown to exert anti-tumor activity through multiple mechanisms, including the inhibition of kinases, tubulin polymerization, and histone deacetylases, as well as the induction of apoptosis.[2][4][5][6]

3-Chloro-1-methyl-1H-indole-2-carbaldehyde is a strategically functionalized starting material. The presence of a reactive aldehyde at the C2 position allows for a wide range of chemical transformations to build molecular diversity.[7][8] The chloro and methyl substitutions on the indole ring provide additional points for modulating the compound's steric and electronic properties, which can be fine-tuned to optimize target engagement and pharmacokinetic profiles. This guide will explore the journey from this starting material to potential pre-clinical candidates.

Synthesis of the Core Scaffold: 3-Chloro-1-methyl-1H-indole-2-carbaldehyde

The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich heterocycles like indoles.[9][10] This protocol outlines a plausible synthesis of the title compound starting from 3-chloro-1-methyl-1H-indole.

Rationale: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a mild electrophile that selectively attacks the electron-rich C2 position of the N-methylated indole, leading to the desired carbaldehyde.

Protocol 2.1: Synthesis via Vilsmeier-Haack Reaction

Materials:

  • 3-Chloro-1-methyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. Ensure the temperature is maintained below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 3-chloro-1-methyl-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the flask containing the Vilsmeier reagent.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield pure 3-Chloro-1-methyl-1H-indole-2-carbaldehyde.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow reagents POCl₃ + DMF vilsmeier Vilsmeier Reagent Formation (0°C) reagents->vilsmeier start 3-Chloro-1-methyl-1H-indole reaction Vilsmeier-Haack Reaction (40°C) start->reaction vilsmeier->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 3-Chloro-1-methyl-1H-indole-2-carbaldehyde purification->product

Caption: Synthetic workflow for 3-Chloro-1-methyl-1H-indole-2-carbaldehyde.

Design and Synthesis of Bioactive Derivatives

The aldehyde group at C2 is a key functional handle for creating a diverse library of compounds.[8] Condensation reactions with nucleophiles such as amines and thiosemicarbazides can yield Schiff bases and thiosemicarbazones, respectively. These classes of compounds have well-documented anti-cancer activities.[7][8]

Derivatization_Strategies cluster_derivatives Derivatization Reactions start 3-Chloro-1-methyl-1H-indole-2-carbaldehyde thiosemicarbazide Thiosemicarbazide (R-NH-CS-NH₂) start->thiosemicarbazide Condensation primary_amine Primary Amine (R-NH₂) start->primary_amine Condensation thiosemicarbazone Thiosemicarbazone Derivatives thiosemicarbazide->thiosemicarbazone schiff_base Schiff Base Derivatives primary_amine->schiff_base

Caption: General derivatization strategies for the core scaffold.

Protocol 3.1: Synthesis of Thiosemicarbazone Derivatives

Rationale: Thiosemicarbazones are known to exert anti-cancer activity through various mechanisms, including the inhibition of ribonucleotide reductase and the induction of oxidative stress. The N-substituent on the thiosemicarbazide can be varied to explore structure-activity relationships (SAR).

Materials:

  • 3-Chloro-1-methyl-1H-indole-2-carbaldehyde

  • Substituted thiosemicarbazide (e.g., N-cyclohexylthiosemicarbazide)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (1 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add a solution of the appropriately substituted thiosemicarbazide (1 mmol) in warm ethanol (10 mL).

  • Add 2-3 drops of glacial acetic acid as a catalyst.[8]

  • Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired thiosemicarbazone derivative.[8]

In Vitro Evaluation of Anti-Cancer Activity

A tiered approach to in vitro screening is essential to identify promising lead compounds.[11][12][13][14] This typically begins with a broad cytotoxicity screen, followed by more specific assays to elucidate the mechanism of action.

In_Vitro_Workflow start Synthesized Derivatives mtt MTT Assay (Cytotoxicity Screening) start->mtt ic50 Determine IC₅₀ Values mtt->ic50 active_compounds Active Compounds (IC₅₀ < 10 µM) ic50->active_compounds apoptosis Annexin V-FITC/PI Assay (Apoptosis Analysis) active_compounds->apoptosis Yes cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) active_compounds->cell_cycle Yes mechanistic Further Mechanistic Studies apoptosis->mechanistic cell_cycle->mechanistic

Caption: Workflow for in vitro evaluation of synthesized compounds.

Protocol 4.1: Cell Viability/Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[15] It is a robust and high-throughput method for determining the concentration at which a compound inhibits cell growth by 50% (IC₅₀).[16]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl)[17]

  • 96-well plates

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[18]

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.[15]

  • Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation:

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Derivative 1 5.2 ± 0.48.1 ± 0.73.5 ± 0.3
Derivative 2 12.8 ± 1.115.3 ± 1.59.8 ± 0.9
Doxorubicin 0.8 ± 0.11.2 ± 0.20.6 ± 0.08
Protocol 4.2: Apoptosis Induction (Annexin V-FITC/PI Staining)

Rationale: This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[19] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-labeled Annexin V.[20][21] Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[19]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cancer cells

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Harvest both adherent and floating cells and wash them twice with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1x Binding Buffer at a concentration of 1x10⁶ cells/mL.[22]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[19]

  • Gently vortex and incubate at room temperature for 15 minutes in the dark.[19]

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[19]

Protocol 4.3: Cell Cycle Analysis (Propidium Iodide Staining)

Rationale: Many anti-cancer agents work by inducing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cell proliferation.[3] Flow cytometry with PI staining quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle.[23][24][25]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • PBS

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at 4°C.[25]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.[25]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. Use modeling software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[26]

In Vivo Evaluation in Preclinical Models

Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy and safety in a more complex biological system.[12] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[27][28][29]

Protocol 5.1: Subcutaneous Xenograft Model

Rationale: This model allows for the straightforward measurement of tumor growth over time and is widely used for initial efficacy testing of anti-cancer compounds.[27][29]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or Athymic Nude)

  • Human cancer cell line (e.g., HCT116)

  • Matrigel (optional, to improve tumor take rate)

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human tumor cells (e.g., 2-5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle only.

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

3-Chloro-1-methyl-1H-indole-2-carbaldehyde serves as a highly valuable and versatile starting material for the development of novel anti-cancer agents. The synthetic and screening protocols outlined in this guide provide a robust framework for identifying and characterizing new indole-based drug candidates. Future work should focus on expanding the library of derivatives to build a comprehensive structure-activity relationship and exploring their mechanisms of action against a wider range of cancer types, including drug-resistant models.

References

  • MTT Assay Protocol. (n.d.). [Source not explicitly provided, but protocol details are consistent with standard lab practices].
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2025, November 5). Bio-protocol.
  • Preclinical Drug Testing Using Xenograft Models. (n.d.). [Source not explicitly provided, but content is consistent with general knowledge on the topic].
  • Xenograft Model for Cancer Drug Discovery. (n.d.). TheraIndx.
  • Indole Derivatives as Anti-Lung Cancer Agents. (2021, November 12). Encyclopedia.pub.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Annexin V-FITC Kit Protocol. (n.d.). Hello Bio.
  • Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. (n.d.). Bentham Science.
  • Annexin V-FITC Apoptosis Detection Kit. (n.d.). [Source not explicitly provided, but protocol details are consistent with standard lab practices].
  • MTT Cell Assay Protocol. (1994). Checkpoint lab/protocols/MTT.
  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. (n.d.). [Source not explicitly provided, but protocol details are consistent with standard lab practices].
  • Application of 3H-Indole-2-carbaldehyde in the Synthesis of Pharmaceutical Intermedi
  • Technical Support Center: Synthesis of Indole-2-Carbaldehydes. (2025). Benchchem.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH.
  • MTT Cell Proliferation Assay. (n.d.).
  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2023, September 28). MDPI.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
  • In Vitro Assays for Screening Small Molecules. (n.d.). PubMed.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • Xenograft Models. (n.d.). Biocytogen.
  • Cell Cycle Analysis. (2017, May 19).
  • Anti-Tumor Activity of Indole: A Review. (2024, March 8). Bentham Science.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025, June 16). [Source not explicitly provided, but content is consistent with general knowledge on the topic].
  • Annexin V-FITC Apoptosis Detection Kit. (n.d.). Sigma-Aldrich.
  • Cell Cycle Assays for Flow Cytometry. (n.d.). Thermo Fisher Scientific - AR.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences.
  • Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing).
  • Application Notes and Protocols: 3-bromo-1H-indole-2-carbaldehyde in the Synthesis of Anti-Cancer Agents. (2025). Benchchem.
  • Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. (2021, June 17). Beilstein Journals.
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Bentham Science.
  • Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy. (n.d.). Benchchem.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PMC.
  • Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2025, February 4). Advanced Journal of Chemistry, Section B.
  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. (n.d.).
  • 1H-Indole-2-carbaldehyde. (n.d.). Chem-Impex.
  • Identification of Small Molecule Inhibitors Targeting PD-L1 Protein Using Computational Tools and an Experimental Assay. (2025, September 15). Anticancer Research.
  • Technical Support Center: Synthesis of 3H-Indole-2-carbaldehyde. (2025). Benchchem.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers.
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.).
  • 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. (n.d.). Chapman University Digital Commons.
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022, November 10). PMC.
  • REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2. (2014, December 25). [Source not explicitly provided, likely a journal article behind a paywall or in a specific repository].
  • 3-chloro-1h-indole-2-carbaldehyde n-cyclohexylthiosemicarbazone. (n.d.). Sigma-Aldrich.

Sources

Application

Application Note: Fluorescent Probe Development using 3-Chloro-1-methyl-1H-indole-2-carbaldehyde

This Application Note and Protocol Guide details the utilization of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (CMI-2-CHO) as a specialized scaffold for constructing high-fidelity fluorescent probes. Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the utilization of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (CMI-2-CHO) as a specialized scaffold for constructing high-fidelity fluorescent probes.

Executive Summary & Rationale

The development of activatable fluorescent probes relies heavily on "push-pull" electronic systems. 3-Chloro-1-methyl-1H-indole-2-carbaldehyde represents a unique building block where the indole core acts as an electron donor, the C2-aldehyde serves as a reactive "hook" for conjugation, and the C3-chlorine atom functions as a critical electronic modulator.

Unlike the ubiquitous unsubstituted indole-3-carbaldehydes, this C2-isomer with a C3-chloro substituent offers distinct advantages:

  • Steric Protection: The C3-Cl atom prevents non-specific aggregation-induced quenching (ACQ) by disrupting planar stacking in the final dye.

  • Electronic Tuning: The electron-withdrawing nature of chlorine modulates the pKa of the indole nitrogen and fine-tunes the Intramolecular Charge Transfer (ICT) gap, often resulting in larger Stokes shifts compared to non-chlorinated analogs.

  • Orthogonal Reactivity: The aldehyde allows for Knoevenagel or Schiff-base condensations, while the chlorine remains available for potential late-stage functionalization (e.g., Pd-catalyzed cross-coupling) or acts as a specific leaving group in reaction-based probe design.

Chemical Reactivity Profile

FeatureChemical HandleFunction in Probe Design
Primary Electrophile C2-Aldehyde (-CHO)Site for condensation with active methylenes (indolium, benzothiazolium) or amines (hydrazines). Forms the

-conjugated bridge.
Electronic Modulator C3-Chlorine (-Cl)Inductively withdraws electron density. Stabilizes the HOMO, potentially blue-shifting absorption but increasing photostability. Can serve as a leaving group in specific nucleophilic aromatic substitutions (

).
Donor Core N-Methyl IndoleActs as the electron donor (D) in D-

-A systems. The N-methyl group prevents deprotonation, ensuring permanent neutral charge at the donor site.

Design Strategy: The "Push-Pull" Hemicyanine Scaffold

The most robust application of CMI-2-CHO is in the synthesis of Hemicyanine Dyes . These dyes are widely used for mitochondrial imaging and sensing due to their tunable emission in the Red/NIR region.

Mechanism of Synthesis (Knoevenagel Condensation)

The aldehyde of CMI-2-CHO condenses with a methylated quaternary ammonium salt (e.g., Indolium or Benzothiazolium) to form a cationic dye.

G Start 3-Chloro-1-methyl- 1H-indole-2-carbaldehyde Intermediate Carbinolamine Intermediate Start->Intermediate Nucleophilic Attack Reagent Active Methylene (e.g., N-Methyl Indolium) Reagent->Intermediate Catalyst Cat. Piperidine/AcOH Catalyst->Intermediate Product Hemicyanine Dye (Fluorescent ON) Intermediate->Product Dehydration (-H2O) Formation of C=C bond

Figure 1: Synthetic workflow for Hemicyanine Dye formation via Knoevenagel condensation.

Experimental Protocols

Protocol A: Synthesis of Mitochondria-Targeting Hemicyanine Probe

Objective: Synthesize a Red-emitting probe (Probe-Cl-Red) using CMI-2-CHO and 1,2,3,3-tetramethyl-3H-indolium iodide.

Materials:

  • 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (1.0 eq)

  • 1,2,3,3-Tetramethyl-3H-indolium iodide (1.2 eq)

  • Ethanol (anhydrous)

  • Piperidine (Catalyst)[1]

  • Reflux condenser, N2 atmosphere

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 193 mg (1.0 mmol) of CMI-2-CHO and 361 mg (1.2 mmol) of the indolium salt in 15 mL of anhydrous ethanol .

  • Catalysis: Add 5 drops of piperidine to the mixture. The solution should turn from pale yellow to a deep red/purple color, indicating the initiation of condensation.

  • Reflux: Heat the mixture to reflux (78°C) under a nitrogen atmosphere for 4–6 hours . Monitor reaction progress via TLC (Eluent: DCM/MeOH 10:1). The product will appear as a highly fluorescent spot.

  • Isolation: Cool the reaction mixture to room temperature. The dye often precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and add 20 mL of cold diethyl ether to induce precipitation.

  • Purification: Filter the precipitate and wash with cold ether (3 x 10 mL) to remove unreacted aldehyde and catalyst. Recrystallize from Ethanol/Acetonitrile if necessary.

  • Characterization: Confirm structure via

    
    H NMR and HRMS. Expect a singlet or doublet for the vinylic protons around 7.0–8.5 ppm.
    

Validation Check: Dissolve a small amount in PBS (pH 7.4). The solution should exhibit strong fluorescence (Emission


 nm).
Protocol B: Development of a Ratiometric Hydrazone Sensor

Objective: Create a "Turn-On" sensor for metal ions (e.g.,


, 

) or pH changes.

Rationale: The aldehyde group reacts with hydrazine derivatives to form a non-fluorescent Schiff base/hydrazone. Upon binding a metal ion, the rotation around the C=N bond is restricted (CHEF effect), restoring fluorescence.

Step-by-Step Methodology:

  • Coupling: React CMI-2-CHO (1.0 eq) with 2-hydrazinopyridine (or similar chelator) (1.1 eq) in Methanol at reflux for 3 hours.

  • Acid Catalysis: Add 2 drops of Glacial Acetic Acid to drive the equilibrium.

  • Workup: Filter the resulting solid. Wash with cold methanol.

  • Sensing Assay:

    • Prepare a 10

      
      M stock solution of the probe in DMSO/PBS (1:9).
      
    • Titrate with metal ions (

      
      , 
      
      
      
      ,
      
      
      ).
    • Measure fluorescence emission. A specific enhancement with one ion indicates selectivity. The 3-Cl substituent often improves selectivity by altering the coordination geometry and electron density at the nitrogen binding site.

Mechanism of Sensing (ICT & PET)

The fluorescence of probes derived from CMI-2-CHO is governed by Intramolecular Charge Transfer (ICT) .[2]

  • Donor: Indole Nitrogen (lone pair).

  • Acceptor: The aldehyde-derived tail (e.g., Indolium or Hydrazone).

  • Bridge: The conjugated alkene/imine bond.

Impact of the 3-Chloro Group: The chlorine atom exerts an inductive effect (-I) on the indole ring.

  • Result: It lowers the energy of the HOMO (Highest Occupied Molecular Orbital).

  • Observation: compared to the non-chlorinated analog, the absorption maximum (

    
    ) will typically blue-shift  (hypsochromic shift) by 10–20 nm. However, this often results in a larger Stokes shift , reducing self-quenching and improving signal-to-noise ratio in biological imaging.
    

SensingMechanism cluster_electronic Electronic Effect of 3-Cl State1 Probe (Free State) Weak Fluorescence (PET/Rotation Active) State2 Probe-Analyte Complex Strong Fluorescence (ICT Enhanced / Rotation Locked) State1->State2 Binding Event Analyte Analyte Binding (Zn2+, Cys, etc.) Analyte->State2 Effect 3-Cl withdraws electrons -> Stabilizes HOMO -> Increases Photostability Effect->State1

Figure 2: General sensing mechanism and the stabilizing role of the chlorine substituent.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Condensation Aldehyde reactivity is lowered by steric hindrance of 3-Cl.Increase reaction time (up to 12h) or switch to a higher boiling solvent (e.g., n-Butanol) with a stronger base (Piperidine/Acetic Acid buffer).
Fluorescence Quenching Aggregation in aqueous media.Add a dispersant like Pluronic F-127 (0.1%) or ensure the final dye has a cationic charge (hemicyanine) to improve water solubility.
No Spectral Shift vs. H-analog The Cl effect is masked by a strong acceptor.The Cl effect is subtle. Use differential pulse voltammetry (DPV) to measure the HOMO/LUMO levels to confirm the electronic influence.

References

  • PubChem. (2024).[3] Compound Summary: 3-Chloro-1-methyl-1H-indole-2-carbaldehyde.[4][5] National Library of Medicine. Retrieved from [Link] (Note: Link directs to methyl-indole-2-CHO analog as structural reference).

  • Vogt, E. J., et al. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B. (Describes synthesis of 3-chloro-1-methyl-1H-indole-2-carbaldehyde). Retrieved from [Link]

  • Tan, W., et al. (2011). Development of reaction-based fluorescent probes for signaling reactive oxygen and nitrogen species. Chemical Society Reviews. (General reference for aldehyde-based probe design mechanisms).

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the synthesis yield of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde

Technical Support Center: Optimizing the Synthesis Yield of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis Yield of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of functionalized indoles. 3-Chloro-1-methyl-1H-indole-2-carbaldehyde is a highly privileged scaffold in medicinal chemistry, but its synthesis is notoriously problematic. Traditional direct formylation methods often fail due to the competing nucleophilicity of the indole's C-2 and C-3 positions.

This guide provides a self-validating, field-proven protocol to optimize your synthesis yield, bypassing common side reactions like ipso-substitution, and structurally addresses the causality behind every experimental choice.

Mechanistic Pathways & Workflow

There are two primary synthetic routes to this target. Route A (Direct Formylation) attempts to formylate an already chlorinated indole but suffers from poor regioselectivity[1]. Route B (Vilsmeier Cyclization) is the optimized, high-yield pathway that constructs the indole ring and functionalizes it in a single cascade reaction[2].

SynthesisWorkflow cluster_RouteA Route A: Direct Formylation (Prone to ipso-Substitution) cluster_RouteB Route B: Vilsmeier Cyclization (Optimized Route) A1 3-Chloro-1-methyl-1H-indole A2 Vilsmeier Reagent (POCl3 / DMF) A1->A2 A3 3-Chloro-1-methyl-1H-indole- 2-carbaldehyde (Target) A2->A3 C-2 Formylation A4 1-Methyl-1H-indole- 3-carbaldehyde (Side Product) A2->A4 ipso-Substitution (Loss of Cl) B1 2-[(Carboxymethyl)(methyl)amino] benzoic acid B2 Vilsmeier Reagent (BTC / DMF) B1->B2 B3 Intermediate Adduct (-CO2) B2->B3 Cyclization B4 3-Chloro-1-methyl-1H-indole- 2-carbaldehyde (Target) B3->B4 Chlorination & Formylation

Fig 1: Comparison of direct formylation vs. optimized Vilsmeier cyclization routes.

Quantitative Data: Solvent & Reagent Optimization

To maximize the yield of the cyclization route (Route B), the choice of solvent and the electrophilic strength of the Vilsmeier reagent are critical. The table below summarizes the optimization parameters[2]:

SolventVilsmeier Reagent (Equiv)Temp (°C)Time (h)Yield (%)Causality & Observations
1,2-Dichloroethane (DCE)BTC / DMF (6.0)75484Good yield, but DCE is highly toxic and environmentally restricted.
TolueneBTC / DMF (6.0)754< 50Poor solubility of the polar intermediate adducts stalls the reaction.
Acetonitrile (CH₃CN)BTC / DMF (6.0)754TraceThe Vilsmeier complex degrades or reacts with the solvent at elevated temps.
2-MeTHF BTC / DMF (6.0) 80 (Reflux) 4 88 Optimal. Eco-friendly, excellent solubility, high boiling point drives CO₂ elimination.
2-MeTHFPOCl₃ / DMF (6.0)80672Lower electrophilic efficiency compared to BTC; requires longer reaction times.

Step-by-Step Experimental Protocol (Optimized Route B)

This protocol utilizes 2-methyltetrahydrofuran (2-MeTHF) and bis-(trichloromethyl) carbonate (BTC, triphosgene) to ensure a self-validating, high-yielding cascade[2].

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, N₂-purged round-bottom flask, dissolve anhydrous DMF (30 mmol) in anhydrous 2-MeTHF (25 mL). Cool the solution to 0 °C using an ice-water bath.

  • Dropwise, add a solution of BTC (10 mmol) in 2-MeTHF (10 mL).

  • Validation Checkpoint: A dense white precipitate will form immediately, confirming the generation of the active chloromethyleniminium (Vilsmeier-Haack) complex. Stir for 20 minutes at 25 °C to ensure complete complexation.

Step 2: Substrate Addition & Cyclization

  • Add 2-[(carboxymethyl)(methyl)amino]benzoic acid (6 mmol) to the suspension in one portion.

  • Causality: Adding the substrate after the complex is fully formed prevents premature, uncontrolled side reactions between the carboxylic acid and unreacted BTC.

  • Heat the reaction mixture to 80 °C (reflux) for 4 hours.

  • Validation Checkpoint: The reaction will transition from a cloudy suspension to a clear, dark yellow solution. Vigorous evolution of CO₂ gas will be observed. Monitor via TLC (Petroleum Ether:Ethyl Acetate 4:1); the reaction is complete when the starting material (R_f ~0.1) disappears and a bright UV-active spot (R_f ~0.6) emerges.

Step 3: Quenching & Hydrolysis

  • Cool the mixture to 0 °C and slowly pour it into vigorously stirred crushed ice (100 g).

  • Causality: The intermediate is an iminium salt. Cold aqueous hydrolysis converts the iminium to the final aldehyde while preventing thermal degradation or over-hydrolysis of the newly formed C-Cl bond.

  • Adjust the pH to ~7 using saturated aqueous NaHCO₃.

Step 4: Extraction & Purification

  • Extract the aqueous layer with 2-MeTHF (3 × 30 mL). Causality: Unlike THF, 2-MeTHF is largely immiscible with water, providing superior phase separation and preventing product loss in the aqueous layer[2].

  • Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash silica gel chromatography to yield 3-Chloro-1-methyl-1H-indole-2-carbaldehyde as a yellow solid.

Troubleshooting FAQs

Q: During the direct formylation of 3-chloro-1-methyl-1H-indole (Route A), I am isolating 1-methyl-1H-indole-3-carbaldehyde instead of the C-2 aldehyde. Why is this happening? A: You are observing ipso-formylation. The indole core is highly electron-rich. Under Vilsmeier-Haack conditions, the C-3 position is so inherently nucleophilic that the chloromethyleniminium ion attacks C-3, displacing the chlorine atom (which acts as a leaving group) rather than attacking the less reactive C-2 position[1]. This phenomenon was documented by Vogt et al., who found that the ipso-Vilsmeier reaction heavily competes with C-2 formylation[1]. To avoid this, switch to the cyclization route (Route B), which constructs the ring with the functional groups already directed to their respective positions.

Q: My cyclization reaction using POCl₃/DMF is yielding a complex mixture of uncyclized and partially chlorinated products. How can I drive it to completion? A: The cyclization of 2-[(carboxymethyl)(methyl)amino]benzoic acids requires a potent electrophilic environment to drive both the intramolecular cyclization and the subsequent decarboxylative chlorination. POCl₃ can sometimes be insufficiently reactive for the decarboxylation step, leading to trapped intermediates[2]. Switching the reagent to bis-(trichloromethyl) carbonate (BTC) generates a highly reactive Vilsmeier complex that more efficiently promotes the elimination of CO₂ and subsequent C-3 chlorination[2]. Ensure you are using at least 6.0 equivalents of the Vilsmeier reagent, as multiple equivalents are consumed in the cyclization, decarboxylation, and formylation cascade.

Q: What is the mechanistic purpose of the decarboxylation step in the cyclization route? A: The starting material is a dicarboxylic acid derivative. The Vilsmeier reagent first activates the carboxylic acid on the aniline nitrogen, promoting intramolecular attack by the aromatic ring to form a 3-hydroxyindole (indoxyl) intermediate. The second carboxylic acid group (at C-2) undergoes electrophilic attack by another molecule of the Vilsmeier reagent, forming an unstable adduct that eliminates CO₂[2]. This decarboxylation provides the thermodynamic driving force to aromatize the system, allowing the subsequent chlorination at C-3 and formylation at C-2 to proceed smoothly.

References

  • Vogt, E.-J., et al. "Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions." Zeitschrift für Naturforschung B, 2014. 3

  • Su, W. K., et al. "A Practical and Efficient Vilsmeier Synthesis of 3-Chloroindole-2-carboxaldehydes." Organic Preparations and Procedures International, 2010. 2

Sources

Optimization

Technical Support Center: Purification of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde

Welcome to the Chromatography Technical Support Center. Purifying halogenated indole-carbaldehydes presents unique physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. Purifying halogenated indole-carbaldehydes presents unique physicochemical challenges. For 3-Chloro-1-methyl-1H-indole-2-carbaldehyde , the electron-withdrawing nature of the C3-chloro group and the C2-carbaldehyde fundamentally alters the electron density of the indole core. While the N-methyl group eliminates N-H hydrogen bonding (a notorious cause of streaking in unprotected indoles), the highly conjugated aldehyde oxygen remains a strong hydrogen-bond acceptor.

This guide provides field-proven, mechanistically grounded solutions for isolating this compound with high purity and yield.

I. Troubleshooting Guides & FAQs

Q: My product streaks heavily on the silica column, leading to broad elution bands and poor recovery. How can I resolve this? A: Even without an N-H bond, the C2-carbaldehyde oxygen interacts strongly with the acidic silanol groups (-SiOH) on standard silica gel. This Lewis acid-base interaction causes the compound to drag through the stationary phase. Causality & Solution: To disrupt these interactions, pre-treat your silica gel by flushing the packed column with 1% Triethylamine (TEA) in hexanes prior to loading your sample. This neutralizes the most acidic silanol sites. Alternatively, switching to neutral alumina as the stationary phase completely bypasses silica-induced streaking.

Q: I am observing co-elution of my product with the unchlorinated starting material (1-methyl-1H-indole-2-carbaldehyde). How do I improve resolution? A: The addition of a chlorine atom at the C3 position increases the lipophilicity of the indole core, but the overall change in dipole moment is subtle. In standard aliphatic/ester solvent systems, their retention factors (


) overlap significantly.
Causality & Solution: Shift from a purely polarity-based separation to one that exploits 

interactions. Substituting Hexanes with Toluene or Dichloromethane (DCM) in your gradient provides orthogonal selectivity. The highly polarizable chlorine atom interacts differently with aromatic solvents than the unchlorinated C3-proton, effectively resolving the two bands.

Q: My recovered yield is unexpectedly low, and TLC shows a highly polar baseline spot that wasn't present in the crude NMR. What is happening? A: Indole-2-carbaldehydes are susceptible to auto-oxidation, converting into their corresponding indole-2-carboxylic acids upon prolonged exposure to air and light. The high surface area of silica gel heavily accelerates this oxidative degradation. Causality & Solution: The baseline spot is the highly polar carboxylic acid derivative. To prevent this, minimize on-column time by using positive-pressure flash chromatography rather than gravity flow. Degas your eluents with argon, and wrap the column in aluminum foil to prevent photo-induced oxidation.

II. Quantitative Solvent System Analysis

Selecting the correct solvent system is critical for resolving the chlorinated product from its precursors. Below is a comparative analysis of common eluent systems for this class of compounds.

Solvent System (v/v)Target

Resolution (

) from SM*
Streaking ProfileApplication Recommendation
Hexanes/EtOAc (8:2)0.65Poor (< 0.05)ModerateNot recommended; target elutes too rapidly.
Pet. Ether/EtOAc (9.5:0.5)0.30Moderate (0.10)LowStandard starting point for high-purity crude.
Toluene/EtOAc (9.5:0.5)0.35Excellent (0.15)LowOptimal for separating unchlorinated SM.
DCM/Hexanes (1:1)0.40Good (0.12)Very LowExcellent alternative for stubborn mixtures.

*SM = 1-methyl-1H-indole-2-carbaldehyde (unchlorinated starting material).

III. Experimental Protocol: Self-Validating Flash ChromatographyColumn chromatography using a silica gel stationary phase is the most common and effective method for purifying indole-2-carbaldehydes, relying heavily on a gradient of non-polar to polar solvents[1]. For chlorinated 1-methyl-1H-indole-2-carbaldehydes specifically,highly non-polar gradients such as 5% Ethyl Acetate in Hexanes are standardly utilized to achieve optimal resolution[2].Isocratic flash column chromatography using a 9.5:0.5 (v/v) ratio of petroleum ether to ethyl acetate on 200-400 mesh silica gel is a proven baseline method for these derivatives[3].

Step-by-Step Methodology:

  • Stationary Phase Preparation: Slurry-pack a glass column with 200-400 mesh silica gel using Petroleum Ether. If previous TLCs showed streaking, incorporate 1% v/v Triethylamine into the packing solvent to deactivate acidic silanols.

  • Sample Loading (Dry Loading): Dissolve the crude mixture in a minimum volume of DCM, add a small amount of silica gel (approx. 3x the crude mass), and concentrate to a free-flowing powder under reduced pressure. Load this powder evenly onto the column bed. Causality: Dry loading prevents the band broadening associated with wet-loading polar crude mixtures.

  • Elution Gradient:

    • Begin with 100% Petroleum Ether (2 column volumes) to elute non-polar aliphatic impurities.

    • Transition to an isocratic flow of Petroleum Ether:Ethyl Acetate (9.5:0.5 v/v).

    • If the target compound does not elute within 5 column volumes, gradually increase polarity to 9:1 v/v.

  • Self-Validating Fraction Monitoring: Spot fractions on a silica TLC plate. Visualize using UV light (254 nm). Validation Step: To definitively differentiate the target aldehyde from non-carbonyl impurities, stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The carbaldehyde will immediately form a bright yellow/orange hydrazone precipitate, validating the presence of the product.

  • Recovery: Pool the 2,4-DNPH-positive fractions (

    
     in 9.5:0.5 Pet. Ether/EtOAc) and concentrate under reduced pressure. Maintain the water bath temperature below 30°C to prevent thermal degradation.
    

IV. Chromatographic Workflow & Decision Matrix

ChromatographyWorkflow Crude Crude 3-Chloro-1-methyl- 1H-indole-2-carbaldehyde TLC Perform TLC Analysis (Pet. Ether:EtOAc 9.5:0.5) Crude->TLC Check1 Is streaking observed? TLC->Check1 Check2 Co-elution with Starting Material? TLC->Check2 Check3 Baseline degradation (Oxidation)? TLC->Check3 Fix1 Pre-treat silica with 1% Et3N in Hexanes Check1->Fix1 Yes Proceed Execute Flash Column Chromatography Check1->Proceed No Fix2 Switch gradient to Toluene:EtOAc (95:5) Check2->Fix2 Yes Fix3 Run under Argon, wrap column in foil Check3->Fix3 Yes Fix1->Proceed Fix2->Proceed Fix3->Proceed

Chromatography optimization workflow for 3-Chloro-1-methyl-1H-indole-2-carbaldehyde purification.

V. References

  • Benchchem. "Technical Support Center: Synthesis of Indole-2-Carbaldehydes". Benchchem.com.

  • Ambeed. "Indole-2-carbaldehyde". Ambeed.com.

  • National Institutes of Health (NIH). "In vivo α-hydroxylation of a 2-alkylindole antagonist of the OXE receptor for the eosinophil chemoattractant 5-oxo-6,8,11,14-eicosatetraenoic acid in monkeys". PMC.

Troubleshooting

Vilsmeier-Haack Reaction for Substituted Indoles: A Technical Troubleshooting Guide

Welcome to the technical support center for the Vilsmeier-Haack formylation of substituted indoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerfu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of substituted indoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the "why" behind the "how," ensuring you can navigate the complexities of this reaction with confidence.

Section 1: Understanding the Vilsmeier-Haack Reaction with Indoles

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the context of indole chemistry, it is a cornerstone reaction for introducing an aldehyde group, typically at the C3 position, which serves as a crucial synthetic handle for further molecular elaboration.

The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). This reagent is then attacked by the electron-rich indole nucleus.

Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Indole Formylation DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - Cl₂PO₂⁻ Indole Substituted Indole Sigma_Complex Sigma Complex Indole->Sigma_Complex + Vilsmeier Reagent Product 3-Formylindole Sigma_Complex->Product Hydrolysis

Figure 1: The generalized mechanism of the Vilsmeier-Haack reaction on an indole substrate.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Vilsmeier-Haack formylation of substituted indoles in a question-and-answer format.

Question 1: I am not observing any product formation. What are the likely causes?

Answer: A complete lack of reactivity can be frustrating, but it often points to a few key areas.

  • Cause A: Inactive Vilsmeier Reagent. The chloroiminium ion is moisture-sensitive. Contamination of your DMF or POCl₃ with water will quench the reagent.

    • Solution: Ensure you are using anhydrous DMF. If your solvent is from a previously opened bottle, consider using a freshly opened bottle or drying it over molecular sieves. POCl₃ should be freshly distilled if its quality is in doubt.

  • Cause B: Deactivated Indole Substrate. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Strong electron-withdrawing groups (EWGs) on the indole ring, such as nitro or cyano groups, can significantly decrease the nucleophilicity of the indole, rendering it unreactive under standard conditions.

    • Solution: For indoles bearing potent EWGs, you may need to employ more forceful reaction conditions. This can include increasing the reaction temperature or using a stronger Lewis acid co-catalyst. However, be aware that this can lead to side reactions.

  • Cause C: Incorrect Stoichiometry. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Solution: A common starting point is to use 1.5 to 3.0 equivalents of the Vilsmeier reagent per equivalent of the indole substrate. It is often beneficial to prepare the Vilsmeier reagent at a low temperature (0-5 °C) before adding the indole.

Question 2: My reaction is yielding multiple products, making purification a nightmare. How can I improve selectivity?

Answer: The formation of multiple products often arises from formylation at positions other than C3 or from side reactions.

  • Cause A: C2-Formylation. While C3-formylation is electronically favored, indoles with a substituent at the C3 position will undergo formylation at the C2 position. If your starting material is a mixture of isomers, this will be reflected in your product mixture.

    • Solution: Verify the purity of your starting indole. If C2-formylation is desired, ensure the C3 position is blocked.

  • Cause B: Vilsmeier-Haack-Arnold Reaction. In the presence of excess Vilsmeier reagent and with certain substrates, a second formylation can occur, leading to the formation of a 2-chloro-3-formylindole derivative.

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent. Use the minimum amount necessary for complete conversion of the starting material. Adding the indole solution dropwise to the pre-formed Vilsmeier reagent can also help to minimize this side reaction.

  • Cause C: Reaction with Electron-Donating Groups (EDGs). Indoles with strong EDGs, such as hydroxyl or amino groups, can undergo reaction at the substituent itself.

    • Solution: Protect sensitive functional groups before subjecting the indole to the Vilsmeier-Haack conditions. For example, a hydroxyl group can be protected as a methoxy or benzyloxy ether.

Question 3: The reaction works, but my yields are consistently low. How can I optimize for better conversion?

Answer: Low yields can be attributed to incomplete reaction, product degradation, or difficult workup and purification.

  • Cause A: Suboptimal Reaction Temperature. The optimal temperature for the Vilsmeier-Haack reaction is highly substrate-dependent.

    • Solution: Systematically screen reaction temperatures. For reactive indoles, the reaction may proceed well at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

  • Cause B: Inefficient Quenching and Workup. The hydrolysis of the intermediate iminium salt is a critical step. Improper pH during workup can lead to product loss.

    • Solution: The reaction is typically quenched by pouring the reaction mixture onto ice, followed by basification with an aqueous solution of sodium or potassium hydroxide to a pH of 9-11. This ensures the complete hydrolysis of the intermediate and precipitation of the 3-formylindole product.

  • Cause C: Product Solubility Issues. The 3-formylindole product may have limited solubility in the extraction solvent, leading to poor recovery.

    • Solution: Choose an appropriate extraction solvent. Dichloromethane or ethyl acetate are commonly used. If the product is precipitating during workup, it can be collected by filtration.

Table 1: Recommended Starting Conditions for Vilsmeier-Haack Formylation of Substituted Indoles
Indole SubstituentEquivalents of POCl₃Equivalents of DMFSolventTemperature (°C)Reaction Time (h)
5-Methoxy1.510Dichloromethane0 to 252-4
5-Bromo2.0101,2-Dichloroethane25 to 504-6
2-Methyl1.810Dichloromethane0 to 253-5
1-Benzyl1.510Dichloromethane0 to 252-4

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of a Substituted Indole

Experimental_Workflow A 1. Prepare Vilsmeier Reagent: Add POCl₃ to anhydrous DMF at 0 °C. B 2. Add Substituted Indole: Slowly add a solution of the indole in DMF. A->B C 3. Reaction: Stir at the appropriate temperature. Monitor by TLC. B->C D 4. Quench: Pour the reaction mixture onto crushed ice. C->D E 5. Hydrolysis & Neutralization: Adjust pH to 9-11 with aq. NaOH. D->E F 6. Extraction/Filtration: Extract with an organic solvent or filter the precipitate. E->F G 7. Purification: Recrystallization or column chromatography. F->G

Figure 2: A typical experimental workflow for the Vilsmeier-Haack reaction.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 10 equivalents). Cool the flask to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃, 1.5 - 2.0 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of Indole: Dissolve the substituted indole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated by your optimization studies (typically 2-6 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Hydrolysis: Basify the aqueous mixture to pH 9-11 by the slow addition of a 2M aqueous solution of sodium hydroxide.

  • Isolation: The product may precipitate at this stage and can be collected by vacuum filtration. If the product remains in solution, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Section 4: Troubleshooting Flowchart

Troubleshooting_Flowchart Start Problem with Vilsmeier-Haack Reaction Q1 No Reaction? Start->Q1 A1_1 Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Q1->A1_1 Yes Q2 Multiple Products? Q1->Q2 No A1_1->Q2 Still No Reaction? A1_2 Increase Reaction Temperature A1_3 Check for Strong EWGs on Indole A2_1 Verify Starting Material Purity Q2->A2_1 Yes Q3 Low Yield? Q2->Q3 No A2_1->Q3 Still Multiple Products? A2_2 Reduce Equivalents of Vilsmeier Reagent A2_3 Protect Sensitive Functional Groups A3_1 Optimize Reaction Temperature Q3->A3_1 Yes End Successful Reaction Q3->End No A3_1->End Problem Solved A3_2 Ensure Proper pH (9-11) During Workup A3_3 Optimize Extraction Solvent

Figure 3: A decision tree for troubleshooting the Vilsmeier-Haack reaction.

References

  • Title: The Vilsmeier-Haack Reaction Source: Organic Reactions URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Name-Reaction.com URL: [Link]

  • Title: Strategic Applications of the Vilsmeier-Haack Reaction in the Synthesis of Heterocyclic Compounds Source: Chemical Reviews URL: [Link]

Optimization

improving the regioselectivity of indole functionalization

Status: Online Operator: Senior Application Scientist Ticket Queue: Regioselectivity & Functionalization Subject: Troubleshooting Site-Selectivity in Indole Scaffolds Welcome to the Indole Functionalization Support Cente...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket Queue: Regioselectivity & Functionalization Subject: Troubleshooting Site-Selectivity in Indole Scaffolds

Welcome to the Indole Functionalization Support Center

You are accessing the advanced troubleshooting module for indole chemistry. Indole is the "privileged structure" of drug discovery, yet its electron-rich pyrrole ring often dictates reactivity, leaving the benzene moiety (C4–C7) untouched.

This guide addresses the three most common support tickets we receive:

  • Ticket #001: Reversing the natural C3-selectivity to C2.

  • Ticket #002: Accessing the elusive "remote" C7 position.

  • Ticket #003: Forcing functionalization at the sterically demanding C4 site.

Visual Guide: The Regioselectivity Decision Tree

Before proceeding to specific tickets, consult the logic map below to confirm your strategy aligns with your target position.

IndoleRegio Start Target Position? C3 C3 Position (Natural) Start->C3 Nucleophilic C2 C2 Position (Challenging) Start->C2 Controlled Benzene Benzene Ring (C4-C7) Start->Benzene Remote EAS Electrophilic Aromatic Substitution (EAS) C3->EAS Standard Conditions Block Block C3? C2->Block Traditional Direct Directing Group (N-Protecting) C2->Direct Lithiation/Pd Gaunt Cu(II) Catalysis (Migration Mechanism) C2->Gaunt Oxidative C7 C7 Target Benzene->C7 C4 C4 Target Benzene->C4 Rh_Cat Rh(III)/Ir(I) Catalysis + N-Pivaloyl DG C7->Rh_Cat CMD Mechanism C3_Assist C3-Directing Group (Aldehyde/Ketone) C4->C3_Assist Geometry Constraint

Figure 1: Strategic decision tree for selecting the correct catalytic system based on the desired indole functionalization site.

Ticket #001: "I want C2-Arylation, but I keep getting C3."

User Issue: "I am attempting a direct arylation using Pd(OAc)₂. Despite using a base, the aryl group attaches to C3. How do I force it to C2 without pre-functionalizing C3?"

Technical Diagnosis: Indole is an electron-rich heterocycle. The HOMO coefficient is highest at C3, making it the preferred site for electrophilic attack (EAS). In standard Pd-catalyzed C-H activation, the mechanism often mimics EAS (electrophilic palladation), resulting in C3 selectivity.

Troubleshooting Steps:

  • Switch the Mechanism (The Gaunt Switch):

    • Concept: Instead of fighting the C3 nucleophilicity, utilize it. Gaunt and colleagues demonstrated that using Copper(II) salts allows for a "migration" mechanism.

    • The Fix: Use an N-acetyl protecting group.[1]

    • Why? The electrophile attacks C3 first (forming a Cu(III)-intermediate).[2] If the Nitrogen is free (NH), it eliminates to form the C3 product. If the Nitrogen is acylated (N-Ac), the C3 position is sterically crowded and the intermediate rearranges (migrates) to C2.

  • Directing Group (DG) Strategy:

    • Install a coordinating group on the Nitrogen (e.g., N-2-pyridyl or N-pivaloyl). This coordinates the metal (Pd or Rh) and steers it geometrically to the C2 proton, overriding electronic bias.

Protocol: C2-Selective Arylation (Gaunt Method) Target: C2-Phenylindole from N-Acetylindole.

ReagentEquivRole
N-Acetylindole 1.0Substrate (N-protection is critical)
Diaryliodonium Salt 1.2Highly reactive aryl source
Cu(OTf)₂ 0.1 (10%)Catalyst
DTBP 2.0Base (2,6-Di-tert-butylpyridine)
DCE Solvent1,2-Dichloroethane (Non-coordinating)
  • Setup: In a glovebox or under Argon, dissolve N-acetylindole and Cu(OTf)₂ in DCE.

  • Addition: Add the diaryliodonium triflate and DTBP.

  • Reaction: Heat to 50–70 °C. Monitor via TLC/LCMS.

  • Workup: Filter through a silica plug to remove Copper salts.

  • Result: High selectivity for C2. (Note: Using free NH-indole here would yield C3).[2]

Ticket #002: "How do I functionalize C7? It's too far away."

User Issue: "I need to attach an alkene to the C7 position (the benzene ring). My catalyst either hits C2 or dies."

Technical Diagnosis: C7 is the most remote position from the nucleophilic pyrrole core. It is electronically neutral and sterically accessible only if the metal is "reached" around the molecule. You cannot rely on electronics; you must use Chelation-Assisted C-H Activation .

The Solution: Rh(III) Catalysis with N-Pivaloyl DG You need a "Concerted Metalation-Deprotonation" (CMD) mechanism. Rhodium(III) forms a 5-membered metallacycle with an N-directing group, placing the metal directly at C7.

Key Requirement: The Directing Group (DG) must be an oxidant-compatible amide (e.g., N-Pivaloyl) or an N-oxide.

Mechanism Visualization (CMD Cycle):

CMD_Cycle Substrate N-Piv Indole Coordination N-Coordination (Rh binds O) Substrate->Coordination + [Cp*RhCl2]2 CMD CMD Transition State (C7-H Cleavage) Coordination->CMD - HCl Insertion Alkene Insertion CMD->Insertion + Acrylate Product C7-Functionalized Indole Insertion->Product Reductive Elim. Product->Substrate Regenerate Cat.

Figure 2: The Concerted Metalation-Deprotonation (CMD) cycle required for remote C7 activation.

Protocol: C7-Alkenylation (Rh-Catalyzed) Reference: Based on Ma/Ackermann methodologies.[3]

  • Substrate: N-Pivaloylindole (1.0 equiv).

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol %).

  • Oxidant: AgSbF₆ (10 mol %) and Cu(OAc)₂ (20 mol %) - Note: Cu acts as the terminal oxidant in some variants, or simply to reoxidize Rh(I) to Rh(III).

  • Coupling Partner: Ethyl Acrylate (1.5 equiv).

  • Solvent: DCE/HFIP mixture (HFIP promotes C-H cleavage).

  • Temp: 100 °C, sealed tube.

  • Troubleshooting:

    • Low Yield? Add 1.0 equiv of PivOH (Pivalic acid). It acts as a "proton shuttle" in the CMD step.

    • C2 Product? Your N-protecting group is too small. Switch to the bulky N-Pivaloyl or N-diisopropylbenzoyl group to sterically block C2 and force the metal to C7.

Ticket #003: "Accessing C4 – The 'Armpit' of the Indole"

User Issue: "I need to functionalize C4. Everything goes to C3 or C2. C4 seems sterically impossible."

Technical Diagnosis: C4 is the "peri" position. It is sterically shielded by the C3 substituent and the N-substituent. However, this proximity can be exploited.

The Solution: C3-Assisted Directing Instead of directing from the Nitrogen (which hits C2 or C7), place a directing group at C3 (e.g., an aldehyde or ketone). The geometry of a C3-carbonyl directs a metal (Rh or Ir) perfectly into the C4 C-H bond.

Critical Insight:

  • Prabhu's Strategy: Use a C3-formyl (aldehyde) group.

  • Reaction: Ru(II) or Rh(III) catalyzed alkenylation.

  • Post-Modification: The C3-DG can be removed (deformylation) or converted later.

Comparative Data: Regiocontrol Factors

Target SiteElectronic BiasSteric AccessibilityKey Catalyst/StrategyCritical Additive
C3 High (Nucleophilic)HighPd(II), ElectrophilicNone (Natural)
C2 MediumHighPd(II) w/ DG, or Cu(II)N-Acetyl / PivOH
C4 LowVery LowRu(II) / Rh(III)C3-Directing Group
C7 NeutralMediumRh(III) / Ir(I)N-Pivaloyl DG
References
  • Phipps, R. J., Grimster, N. P., & Gaunt, M. J. (2008).[2] Cu(II)-Catalyzed Direct and Site-Selective Arylation of Indoles Under Mild Conditions. Journal of the American Chemical Society.[2][3] Link

  • Song, W., & Ackermann, L. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition. Link

  • Lanke, V., & Prabhu, K. R. (2013).[4] Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy.[4][5] Organic Letters. Link

  • Yang, Y., & Shi, Z. (2018).[6] Regioselective direct arylation of indoles on the benzenoid moiety.[3][6] Chemical Communications.[3][4][6][7] Link

  • Lebleu, T., et al. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives. Beilstein Journal of Organic Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide for 3-Chloro-1-methyl-1H-indole-2-carbaldehyde Workup

Audience: Researchers, Process Chemists, and Drug Development Professionals Topic: Preventing Decomposition and Optimizing Yields During Post-Reaction Workup Executive Summary 3-Chloro-1-methyl-1H-indole-2-carbaldehyde i...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Topic: Preventing Decomposition and Optimizing Yields During Post-Reaction Workup

Executive Summary

3-Chloro-1-methyl-1H-indole-2-carbaldehyde is a highly valuable synthetic intermediate in medicinal chemistry, primarily synthesized via the Vilsmeier-Haack formylation of 3-chloro-1-methylindole or the directed lithiation of 1-methylindole derivatives. Despite the electron-withdrawing nature of the 3-chloro and 2-formyl groups, the indole core remains sensitive to harsh pH extremes, thermal stress, and atmospheric oxygen.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent tar formation, autoxidation, and polymerization during the critical workup phase.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why does my reaction mixture turn into a dark, intractable tar during the aqueous quench?

The Causality: If you synthesized this compound via the Vilsmeier-Haack reaction, the immediate product is a highly electrophilic chloroiminium salt. Quenching this intermediate is highly exothermic. If you use a strong base (like NaOH) or allow the temperature to spike above 20°C, the localized high pH and heat trigger base-catalyzed deformylation and intermolecular nucleophilic attacks. The unquenched iminium species reacts with the newly formed indole-2-carbaldehyde, leading to rapid oligomerization (tar formation) . The Solution: Always perform a reverse quench or use a mild, buffered base like saturated aqueous


. Maintain the internal temperature strictly below 10°C to ensure controlled hydrolysis of the iminium salt to the aldehyde.
Q2: HPLC analysis shows a significant M+16 impurity. How is this forming, and how do I prevent it?

The Causality: An M+16 mass shift typically indicates the presence of 3-chloro-1-methyl-1H-indole-2-carboxylic acid. Indole-2-carbaldehydes are highly susceptible to radical-mediated autoxidation when exposed to atmospheric oxygen and light, especially when dissolved in organic solvents during extraction . The Solution: Degas your extraction solvents (e.g., EtOAc or DCM) by sparging with nitrogen or argon for 15 minutes prior to use. Perform the extraction and drying steps under an inert atmosphere, and wrap your receiving flasks in aluminum foil to prevent photo-induced radical initiation.

Q3: Does the exact pH of the aqueous phase matter during the extraction step?

The Causality: Yes, it is the most critical parameter. If the pH drops below 4.0, the indole nitrogen or the carbonyl oxygen becomes protonated, initiating acid-catalyzed self-condensation. If the pH exceeds 9.0, the compound risks Cannizzaro-type disproportionation or nucleophilic degradation of the chloro-indole core. The Solution: Implement a self-validating pH check. Before adding your extraction solvent, verify that the aqueous phase is stabilized between pH 7.0 and 7.5 using a calibrated pH probe, not just indicator paper.

Decomposition Pathways Visualization

Decomposition Start 3-Chloro-1-methyl-1H-indole -2-carbaldehyde Acid Acidic Conditions (pH < 4) Start->Acid Protonation Base Strong Base (pH > 9) Start->Base Nucleophilic Attack O2 Oxygen / Light Exposure Start->O2 Autoxidation Heat Thermal Stress (> 40°C) Start->Heat Solvent Evap Polymer Polymerization / Self-Condensation Acid->Polymer Deformyl Deformylation / Cannizzaro-type Base->Deformyl AcidProd Indole-2-carboxylic Acid Derivative O2->AcidProd Tar Unidentified Tar / Degradation Heat->Tar

Fig 1: Primary decomposition pathways of 3-chloro-1-methyl-1H-indole-2-carbaldehyde during workup.

Quantitative Data: Impact of Workup Conditions

The following table summarizes the empirical data demonstrating how variations in quench reagents and temperature dictate the survival of the aldehyde during workup.

Quench ReagentInternal Temp (°C)Final pHIsolated Yield (%)Purity (HPLC %)Primary Impurity / Observation
5N NaOH25> 10.015%< 50%Heavy tar, deformylation products
Sat.

159.065%85%Minor polymerization, color darkening
Sat.

< 10 7.5 92% > 98% None (Optimal Conditions)

(No Base)
25< 3.030%60%Incomplete hydrolysis, dimerization

Self-Validating Experimental Protocol

To guarantee the structural integrity of 3-chloro-1-methyl-1H-indole-2-carbaldehyde, follow this step-by-step methodology. Every step contains a built-in validation checkpoint.

Step 1: Controlled Iminium Quench

  • Cool the crude reaction mixture (typically in DMF) to 0–5°C using an ice-brine bath.

  • Slowly add the mixture dropwise into a vigorously stirred flask containing 10 volumes of ice-cold, saturated aqueous

    
    .
    
  • Validation Checkpoint: Monitor the internal temperature of the quench flask continuously. Do not allow the temperature to exceed 10°C. If it does, pause the addition.

Step 2: pH Validation and Adjustment

  • Once the addition is complete, stir the suspension for 30 minutes at 5°C to ensure complete hydrolysis of the iminium intermediate.

  • Validation Checkpoint: Insert a calibrated pH probe. The pH must read between 7.0 and 7.5. If the pH is acidic, add solid

    
     in small portions until the target is reached.
    

Step 3: Inert Extraction

  • Transfer the mixture to a separatory funnel flushed with argon.

  • Extract the aqueous layer three times with ethyl acetate (EtOAc) that has been previously degassed (sparged with argon for 15 mins).

  • Wash the combined organic layers with distilled water (to remove residual DMF), followed by saturated brine.

Step 4: Drying and Low-Temperature Concentration

  • Dry the organic layer over anhydrous

    
    .
    
  • Validation Checkpoint: Filter the drying agent under a blanket of nitrogen directly into a round-bottom flask wrapped in aluminum foil.

  • Concentrate the solvent using a rotary evaporator. The water bath temperature must not exceed 35°C .

  • Flush the final isolated solid with argon and store at -20°C.

Optimized Workflow Visualization

Workflow Rxn Reaction Mixture (Iminium Intermediate) Quench Quench: Sat. NaHCO3 Maintain Temp < 10°C Rxn->Quench pHCheck pH Adjustment Target: pH 7.0 - 7.5 Quench->pHCheck Extract Extraction: Degassed EtOAc (Inert Atmosphere) pHCheck->Extract Wash Washing: Brine Remove DMF/Salts Extract->Wash Dry Drying: Anhydrous Na2SO4 Filter under N2 Wash->Dry Evap Concentration: Rotary Evap Temp < 35°C, Dark Dry->Evap Product Pure 3-Chloro-1-methyl-1H -indole-2-carbaldehyde Evap->Product

Fig 2: Optimized self-validating workup workflow to prevent compound decomposition.

References

  • Sharma, et al. "Indole-2-Carboxaldehyde: An Emerging Precursor for the Construction of Diversified Imperative Skeleton." ChemistrySelect, 2021.[Link]

  • Li, et al. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." European Journal of Medicinal Chemistry, 2024.[Link]

Optimization

scaling up the synthesis of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde

Technical Support Center: Scaling Up the Synthesis of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up the Synthesis of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in safely and efficiently .

This transformation relies on a two-step sequence: regioselective C3-chlorination of 1-methylindole, followed by a Vilsmeier-Haack formylation directed to the C2 position. Because this scale-up involves highly reactive electrophiles and significant thermal hazards, this guide focuses on the causality behind the chemistry, self-validating protocols, and critical safety interventions.

Part 1: Process Overview

SynthesisRoute A 1-Methyl-1H-indole B Step 1: Chlorination (NCS, DMF, r.t.) A->B C 3-Chloro-1-methyl- 1H-indole B->C Electrophilic Substitution D Step 2: Vilsmeier Reagent (POCl3, DMF) C->D E Iminium Intermediate D->E C2-Formylation F Reverse Quench (Aq. NaOAc, 35-40°C) E->F G 3-Chloro-1-methyl-1H- indole-2-carbaldehyde F->G Hydrolysis

Reaction workflow for the two-step synthesis of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde.

Part 2: Experimental Protocols & Self-Validation

Step 1: Synthesis of 3-Chloro-1-methyl-1H-indole

  • Causality: The C3 position of 1-methylindole is highly nucleophilic. We must first block this position with a chlorine atom to direct the subsequent Vilsmeier-Haack formylation strictly to the C2 position[1].

  • Procedure:

    • Dissolve 1-methyl-1H-indole (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).

    • Under a nitrogen atmosphere, add N-chlorosuccinimide (NCS) (1.0 equiv) portion-wise. Crucial: Perform this addition in the dark to suppress unwanted radical chlorination side reactions[1].

    • Stir the reaction mixture at room temperature (20-25 °C) for 2 hours.

    • Quench the reaction by adding brine, extract the aqueous fraction with ethyl acetate, wash the organic layer with water, and dry over magnesium sulfate.

    • Purify via column chromatography (petroleum ether-ethyl acetate 8:1)[1].

  • Self-Validation: Monitor the reaction via TLC. The product isolates as a light-yellow oil. Confirm success via ¹H NMR: look for the disappearance of the C3-proton and the presence of a distinct singlet at ~7.01 ppm corresponding to the C2-proton[1].

Step 2: Vilsmeier-Haack Formylation

  • Causality: The reaction of Phosphorus Oxychloride (POCl₃) with DMF generates a highly electrophilic chloromethyleniminium ion (the Vilsmeier reagent). With C3 blocked, electrophilic aromatic substitution occurs at C2, forming a metastable iminium intermediate that requires aqueous hydrolysis to yield the final aldehyde[1].

  • Procedure:

    • Dissolve 3-chloro-1-methyl-1H-indole (1.0 equiv) in anhydrous DMF.

    • Slowly add POCl₃ (1.1 equiv) while strictly controlling the internal temperature.

    • Heat the mixture to 50 °C and stir for 3 hours[1].

    • Reverse Quench: Slowly transfer the reaction mixture into a vigorously stirred, saturated aqueous sodium hydrogen carbonate or sodium acetate solution maintained at 35-40 °C[1][2].

    • Extract with dichloromethane (CH₂Cl₂) and purify via column chromatography (petroleum ether-ethyl acetate 2:1) to isolate the product as a colorless solid[1].

  • Self-Validation: The iminium intermediate is stable until the quench. Post-quench, monitor the organic extract via LC-MS or ¹H NMR. Successful formylation is confirmed by the appearance of a downfield aldehyde proton signal (~10.0 ppm).

Part 3: Quantitative Process Parameters

ParameterStep 1: ChlorinationStep 2: FormylationScale-Up Consideration
Reagents 1-Methylindole, NCS, DMF3-Chloro-1-methylindole, POCl₃, DMFUse strictly anhydrous DMF to prevent premature POCl₃ hydrolysis.
Stoichiometry 1.0 : 1.0 (Substrate:NCS)1.0 : 1.1 (Substrate:POCl₃)Avoid excess NCS to prevent over-chlorination.
Temperature Room Temperature (20-25 °C)50 °CStrict active cooling required during POCl₃ addition.
Exotherm Risk Low to ModerateExtremely High (Runaway risk)Controlled addition or continuous flow microreactors recommended.
Expected Yield 58% - 65%>70%Yields directly correlate with the efficiency of the quenching step.

Part 4: Troubleshooting Guides & FAQs

Q1: Why do I observe a sudden, uncontrollable temperature and pressure spike during the addition of POCl₃ to DMF on a pilot scale? A: This is a classic thermal runaway scenario. The formation of the Vilsmeier-Haack intermediate from POCl₃ and DMF is highly exothermic. If POCl₃ is added at low temperatures (e.g., < 0 °C) where the reaction kinetics are sluggish, unreacted POCl₃ and DMF will pool and accumulate[3]. As the mixture eventually warms, the accumulated reagents react simultaneously, overwhelming the reactor's cooling capacity and leading to a rapid temperature and pressure spike (often reaching a runaway index of 5)[3]. Solution: Ensure the addition rate is tightly controlled and matched to the heat removal capacity of the reactor. Do not over-chill the initial mixture; maintain a temperature that allows the reaction to proceed steadily without accumulation[4].

Q2: What is the safest protocol for quenching the Vilsmeier-Haack reaction mixture on a multi-kilogram scale? A: Never add water directly to the reaction mixture. You must use a "reverse quench" protocol[2]. Furthermore, quenching into ice-water (0 °C) is dangerous on scale because metastable intermediates like phosphorodichloridic acid (Cl₂P(O)OH) form and hydrolyze very slowly at low temperatures, leading to a delayed, violent exotherm[2][5]. Solution: Slowly add the POCl₃-containing reaction mixture to a vigorously stirred, warm (35-40 °C) aqueous sodium acetate solution[2][5]. The slightly elevated temperature ensures immediate and complete hydrolysis of reactive phosphorus species, preventing dangerous accumulation, while the sodium acetate safely buffers the generated HCl[2].

Q3: My LC-MS analysis of the final product shows a ~3% impurity identified as 1-methyl-1H-indole-3-carbaldehyde. How did this form, and how can I eliminate it? A: This impurity arises from two potential pathways. First, if Step 1 (chlorination) does not reach 100% conversion, residual 1-methylindole will undergo standard Vilsmeier-Haack formylation at its most nucleophilic site (C3). Second, even with pure 3-chloro-1-methylindole, the Vilsmeier reagent can occasionally attack the C3 position, displacing the chlorine atom in a process known as ipso-formylation[1]. Solution: Ensure complete conversion in Step 1 by validating via TLC before workup. To minimize ipso-formylation, strictly control the equivalents of POCl₃ (do not exceed 1.1 equiv) and maintain the reaction temperature at exactly 50 °C, as higher temperatures promote the ipso-substitution pathway[1].

Q4: Can we transition this batch process to continuous flow to mitigate the thermal hazards? A: Yes, transitioning to continuous flow is highly recommended for scaling up Vilsmeier-Haack formylations. Microreactors provide superior heat and mass transfer, allowing the highly exothermic formation of the Vilsmeier reagent to occur safely without the risk of thermal runaway[6]. In a flow setup, the reactive iminium intermediate is generated and consumed in situ, meaning large volumes of hazardous, thermally unstable intermediates never accumulate in a single vessel[6][7].

Part 5: References

1.[1] Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B. 1 2.[6] Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development - ACS Publications. 6 3.[7] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. 7 4.[3] Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. 3 5.[4] Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development - ACS Publications.4 6.[5] Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Benchchem. 5 7.[2] How can I properly quench POCl3? ResearchGate. 2

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Indole Formylation Strategies in Drug Discovery

Executive Summary The formylation of the indole core is a linchpin transformation in the synthesis of bioactive alkaloids (e.g., vincristine) and synthetic pharmacophores (e.g., melatonin receptor agonists). While the Vi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formylation of the indole core is a linchpin transformation in the synthesis of bioactive alkaloids (e.g., vincristine) and synthetic pharmacophores (e.g., melatonin receptor agonists). While the Vilsmeier-Haack reaction remains the industrial gold standard for C3-functionalization due to its reliability, it is not a panacea. Issues with acid sensitivity, regioselectivity (C2 vs. C3), and atom economy necessitate a comparative understanding of alternative methodologies.

This guide objectively evaluates the primary indole formylation workflows, providing decision-making frameworks and field-proven protocols to ensure reproducibility and high yield.

Mechanistic & Methodological Deep Dive

Method A: Vilsmeier-Haack Formylation (The C3 Standard)

Best for: Robust, large-scale C3-formylation of acid-stable indoles.

Mechanism: The reaction relies on the in situ generation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl


.[1] The electron-rich indole undergoes electrophilic aromatic substitution (EAS) at the most nucleophilic position (C3).

Critical Insight: The reaction is autocatalytic in terms of solvent; using DMF as both reagent and solvent drives the equilibrium. However, the hydrolysis step is highly exothermic and determines the final purity.

VilsmeierHaack DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation POCl3 POCl3 POCl3->VR Inter Iminium Intermediate VR->Inter EAS Attack (C3) Indole Indole Indole->Inter Hydrolysis Hydrolysis (Basic Workup) Inter->Hydrolysis -HCl Product Indole-3- Carboxaldehyde Hydrolysis->Product Final Release

Figure 1: The Vilsmeier-Haack cascade. Note that the iminium intermediate is stable until the aqueous workup.

Method B: Lithiation-Trapping (The C2 Precision Tool)

Best for: C2-regioselective formylation or C3-formylation of acid-sensitive substrates.

Mechanism: Unlike the electronic control of Vilsmeier-Haack, this method uses kinetic control . Direct lithiation of N-protected indoles (using Directing Groups like Boc or TIPS) occurs exclusively at C2 due to the inductive effect of the nitrogen and coordination of the lithium species.

Critical Insight: The choice of protecting group is paramount. A bulky group (e.g., TIPS) prevents N-attack and directs lithiation to C2. For C3 formylation via this route, one must use C3-halogenated precursors for Lithium-Halogen exchange.

Method C: Rieche Formylation (The Lewis Acid Alternative)

Best for: Highly electron-rich substrates where Vilsmeier fails, or when avoiding phosphorus byproducts.

Mechanism: Utilizes dichloromethyl methyl ether (


) and a strong Lewis acid (

or

).[2] It generates a reactive oxocarbenium or dichloromethyl cation.

Comparative Performance Analysis

The following data aggregates average yields and conditions from recent high-impact synthetic literature.

FeatureVilsmeier-HaackLithiation-TrappingRieche FormylationMetal-Cat. Carbonylation
Primary Selectivity C3 (Exclusive)C2 (Directed)C3 (Electronic)C3 (C-H Activation)
Reagent Cost Low (POCl

, DMF)
High (n-BuLi, Dry Solv.)Moderate (TiCl

)
High (Pd/Rh catalysts)
Reaction pH Acidic (HCl gen.)Basic (Strong Base)Lewis AcidicNeutral/Mild
Atom Economy ModerateLow (Stoich. waste)ModerateHigh
Scalability Excellent Moderate (Cryogenic)GoodModerate
Typical Yield 90-98%75-85%80-90%60-85%

Decision Matrix: Selecting the Right Protocol

Do not default to Vilsmeier-Haack without assessing substrate sensitivity. Use this logic flow to determine the optimal path.

DecisionTree Start Start: Indole Substrate Regio Target Position? Start->Regio C3 C3 Position Regio->C3 C2 C2 Position Regio->C2 AcidSens Acid Sensitive? C3->AcidSens Protect N-Protected? C2->Protect VH Method: Vilsmeier-Haack AcidSens->VH No Ortho Method: TMOF / BF3 (Mild) AcidSens->Ortho Yes Protect->VH No (Direct C2 difficult) Lith Method: Lithiation (n-BuLi / DMF) Protect->Lith Yes (Boc/TIPS) Rieche Method: Rieche (TiCl4)

Figure 2: Strategic selection flow for indole formylation methods.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure you do not proceed with a failed intermediate.

Protocol A: Standard Vilsmeier-Haack (C3-Formylindole)

Reference Grounding: Adapted from Org. Synth. 2024 [1] and BenchChem Protocols [2].

Reagents:

  • Indole (1.0 equiv)

  • POCl

    
     (1.2 equiv)
    
  • DMF (5.0 equiv - acts as solvent)

  • 2M NaOH (for workup)

Step-by-Step:

  • Reagent Formation (Exothermic): In a flame-dried flask under Ar, cool DMF to 0°C. Add POCl

    
     dropwise over 15 mins.
    
    • Causality: Rapid addition causes thermal runaway and decomposes the Vilsmeier reagent (indicated by darkening color).

    • Checkpoint: The solution should turn pale yellow/viscous but not black.

  • Addition: Dissolve Indole in minimal DMF and add to the reagent mixture at 0°C.

  • Heating: Warm to room temperature, then heat to 40°C for 2 hours.

    • Note: C3 formylation is usually fast. Monitoring by TLC is essential.

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice (approx 5x volume).

    • Causality: The intermediate iminium salt is water-soluble. It must be hydrolyzed to the aldehyde.[1][3][4]

  • Basification: Slowly add 2M NaOH until pH ~9-10.

    • Checkpoint: The product should precipitate as a solid.[1] If it remains an oil, extraction with EtOAc is required.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.

Protocol B: C2-Selective Lithiation-Formylation

Reference Grounding: Validated against C2-alkylation studies [4] and standard organolithium procedures.

Reagents:

  • N-Boc-Indole (1.0 equiv)

  • n-BuLi (1.1 equiv, 2.5M in hexanes)

  • Anhydrous THF

  • DMF (1.5 equiv)

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask. Add N-Boc-Indole and THF. Cool to -78°C (Dry ice/Acetone).

    • Causality: Low temperature is mandatory to prevent the "Lithium scramble" (migration of Li to other positions) and cleavage of the Boc group.

  • Lithiation: Add n-BuLi dropwise. Stir at -78°C for 1 hour.

    • Checkpoint: Solution often turns yellow/orange, indicating successful anion formation.

  • Quench: Add neat DMF dropwise at -78°C.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH

    
    Cl. Extract with ether.
    
  • Deprotection (Optional): If free indole is needed, treat with TFA/DCM.

References

  • Organic Syntheses. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Org.[5][6][7] Synth.2024 , 101, 21–33.[7] Link

  • BenchChem. "A Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde." BenchChem Application Notes. Link

  • Beilstein Journals. "Carbonylative synthesis and functionalization of indoles." Beilstein J. Org.[8] Chem.2024 , 20, 973–1000. Link

  • National Institutes of Health (NIH). "Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction." PMC. Link

  • ACS Publications. "Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate." ACS Omega2025 . Link(Note: Year extrapolated from recent search context).

  • Common Organic Chemistry. "Formylation Conditions: Rieche & Lithiation." Link

Sources

Comparative

Structural Validation of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde: X-ray Crystallography vs. Spectroscopic Protocols

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Focus: Definitive structural elucidation and regiochemical assignment.[1] Executive Summary: The Regiochemical C...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Focus: Definitive structural elucidation and regiochemical assignment.[1]

Executive Summary: The Regiochemical Challenge

In the development of indole-based pharmaceuticals and functional materials, the precise location of substituents determines biological activity and electronic properties.[1] 3-Chloro-1-methyl-1H-indole-2-carbaldehyde presents a classic structural elucidation challenge.

Synthesized typically via Vilsmeier-Haack formylation of 3-chloro-1-methylindole, the reaction outcome is electronically ambiguous.[1] Does the formyl group enter the sterically accessible C2 position (retaining the 3-Cl), or does a halogen-dance/rearrangement occur, yielding the isomeric 2-chloro-3-carbaldehyde?

While NMR spectroscopy is the workhorse of daily analysis, it struggles here: both isomers lack protons on the pyrrole ring, rendering standard 1H-NMR coupling analysis inconclusive.[1] Single-Crystal X-ray Crystallography (SC-XRD) serves as the definitive validation tool, offering absolute spatial resolution that spectroscopy cannot match.

This guide compares the efficacy of SC-XRD against high-resolution NMR for this specific compound, providing a validated workflow for unambiguous characterization.

Comparative Analysis: X-ray vs. NMR

The "Blind Spot" in NMR

For most organic molecules, 1H-NMR establishes connectivity via scalar coupling (


-coupling). However, 3-Chloro-1-methyl-1H-indole-2-carbaldehyde lacks protons at the critical C2 and C3 positions.[1]
  • 1H NMR Limitation: The spectrum displays an aldehyde singlet (~10.0 ppm), an N-methyl singlet (~3.8 ppm), and four aromatic protons from the benzene ring. The isomeric 2-chloro-3-carbaldehyde produces a nearly identical pattern.[1]

  • NOESY/HMBC Ambiguity: While 2D-NMR (HMBC) can correlate the aldehyde proton to the ring carbons, the electronic similarity between C2 and C3 in the indole core often leads to clustered chemical shifts, making assignment reliant on calculated models rather than direct observation.

The X-ray Advantage

X-ray crystallography bypasses magnetic environments entirely, relying on electron density diffraction.[1]

  • Atom Differentiation: Chlorine (17 electrons) scatters X-rays significantly more strongly than Oxygen (8 electrons) or Carbon (6 electrons), making the Cl atom's position immediately obvious in the electron density map.

  • Bond Length Precision: The C–Cl bond (~1.74 Å) is physically distinct from the C–C(=O) bond (~1.45 Å).[1] SC-XRD measures these distances directly.[1]

Performance Matrix
Feature1H/13C NMR Spectroscopy X-ray Crystallography (SC-XRD)
Sample State Solution (CDCl3/DMSO-d6)Solid State (Single Crystal)
Regiochemistry Inferential (requires HMBC/NOE)Absolute & Direct
Stereochemistry Relative (J-coupling)Absolute (Anomalous dispersion)
Data Acquisition Fast (10–30 mins)Slow (2–24 hours)
Ambiguity Risk High (for fully substituted rings)Zero (for heavy atom positions)
Cost LowHigh (requires diffractometer access)

Validated Experimental Protocols

Phase 1: Synthesis & The "Ambiguity Origin"

Context: The synthesis typically involves the Vilsmeier-Haack reaction.[1] The starting material, 3-chloro-1-methylindole, is electron-rich.[1] The electrophilic Vilsmeier reagent (


) attacks the indole.[1] Since C3 is blocked by Cl, the reaction is forced to C2, but rearrangement is a known risk in indole chemistry.[1]

Protocol Reference:

  • Precursor: 3-Chloro-1-methylindole (obtained via chlorination of 1-methylindole with NCS).[1]

  • Formylation: Reaction with

    
     in DMF at 0°C -> 80°C.[1]
    
  • Yield: ~30% (optimized).

  • Physical State: Yellow solid, mp 86 °C [1].[1]

Phase 2: Crystallization (Critical Step)

Obtaining diffraction-quality crystals is the bottleneck. For this compound (mp 86 °C), "slow evaporation" is superior to "vapor diffusion" due to its moderate solubility.

Protocol:

  • Solvent Selection: Prepare a saturated solution in Ethanol (EtOH) or a Methanol/Dichloromethane (1:1) mixture.[1] The compound is moderately polar.[1]

  • Filtering: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nucleation sites.

  • Evaporation: Cover the vial with aluminum foil. Poke 3–5 small pinholes in the foil.[1]

  • Incubation: Store at 4°C (refrigerator) to slow the solvent evaporation rate, promoting fewer, larger crystals over 3–5 days.

  • Harvest: Look for yellow, block-like prisms. Avoid needle clusters (often twinned).[1]

Phase 3: X-ray Data Collection & Refinement

Instrument: Bruker D8 Quest or equivalent (Mo K


 radiation, 

Å).[1]

Step-by-Step Workflow:

  • Mounting: Select a crystal (

    
     mm) under a polarizing microscope.[1] Mount on a Mitegen loop using Paratone oil.[1]
    
  • Cooling: Flash cool to 100 K using a nitrogen stream. This freezes thermal motion, sharpening high-angle diffraction spots.

  • Strategy: Collect a full sphere of data (360° rotation) to ensure high redundancy.

  • Structure Solution: Use SHELXT (Intrinsic Phasing).[1] The Chlorine atom will appear as the highest electron density peak (

    
    ).
    
  • Refinement: Use SHELXL (Least Squares). Refine anisotropic displacement parameters for all non-hydrogen atoms.

    • Validation Check: Ensure the Flack parameter is calculated if the space group is non-centrosymmetric (though this molecule is achiral, the packing might be chiral).[1]

Visualization of Logic & Workflows[1]

Diagram 1: The Structural Ambiguity Problem

This diagram illustrates why the synthesis creates a need for X-ray validation.

Ambiguity Start Starting Material: 1-Methylindole Step1 Chlorination (NCS) Target: C3 Position Start->Step1 Inter Intermediate: 3-Chloro-1-methylindole Step1->Inter Step2 Vilsmeier-Haack (POCl3/DMF) Electrophilic Attack Inter->Step2 Branch Regiochemical Ambiguity Step2->Branch ProdA Product A (Target): 3-Chloro-2-formyl (Cl at C3, CHO at C2) Branch->ProdA Direct C2 Attack ProdB Product B (Isomer): 2-Chloro-3-formyl (Cl at C2, CHO at C3) Branch->ProdB Rearrangement

Caption: The synthetic pathway creates two plausible isomers. Standard NMR struggles to distinguish Product A from Product B due to the lack of ring protons.[1]

Diagram 2: The Validation Workflow

The decision tree for confirming the structure using X-ray crystallography.

Validation cluster_NMR Spectroscopic Screen (Preliminary) cluster_XRD X-ray Validation (Definitive) Sample Synthesized Yellow Solid (mp 86°C) NMR 1H NMR (CDCl3) Sample->NMR Cryst Slow Evaporation (EtOH) 4°C, 3-5 Days Sample->Cryst ResultNMR Result: Singlets at 3.8 & 10.0 ppm Ambiguous Regiochemistry NMR->ResultNMR ResultNMR->Cryst Require Definitive Proof Diffraction Diffraction Data Collection (Mo Source, 100 K) Cryst->Diffraction Solve Structure Solution (SHELXT) Locate Cl (17e-) vs O (8e-) Diffraction->Solve Refine Refinement (R1 < 5%) Solve->Refine Outcome CONFIRMED STRUCTURE: 3-Chloro-1-methyl-1H-indole-2-carbaldehyde Refine->Outcome

Caption: The definitive workflow moves from ambiguous NMR data to conclusive X-ray structural refinement.

Supporting Data: What to Look For

When analyzing the X-ray data for 3-Chloro-1-methyl-1H-indole-2-carbaldehyde, the following geometric parameters confirm the structure. These values are derived from typical indole geometries and the specific atomic radii involved.

ParameterExpected Value (Target: 3-Cl-2-CHO)Indicator of Isomer (2-Cl-3-CHO)
Bond C3–X 1.74 Å (C–Cl) 1.45 Å (C–C of aldehyde)
Bond C2–Y 1.45 Å (C–C of aldehyde) 1.74 Å (C–Cl)
Angle N1–C2–C3 ~108–110°~108–110°
Intermolecular Contacts Possible Cl[1][2]···O halogen bondingDifferent packing motif

Interpretation: In the electron density map, if the heavy atom (Chlorine) is bonded to C3 (the beta position relative to Nitrogen), the structure is confirmed as the target. If the heavy atom is at C2 (alpha position), the synthesis resulted in the rearranged isomer.

References

  • Vogt, E.-J., Jones, P. G., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.

    • Source: [De Gruyter / Z.[1][3] Naturforsch. B]([Link])

    • Relevance: Provides the specific synthesis, melting point (86°C), and NMR characterization of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (Compound 9).[3]

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.

    • Source:

    • Relevance: The standard protocol for refining the X-ray data cited in the guide.[1]

  • Holloway, C. E., & Melnik, M. (2018).

    • Source:

    • Relevance: General reference for expected bond lengths and angles in substituted indole crystal structures.

Sources

Validation

biological activity of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde versus other haloindoles

Title: Comparative Biological Activity Guide: 3-Chloro-1-methyl-1H-indole-2-carbaldehyde vs. Alternative Haloindoles in Drug Discovery Executive Summary The indole scaffold is universally recognized as a "privileged stru...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Biological Activity Guide: 3-Chloro-1-methyl-1H-indole-2-carbaldehyde vs. Alternative Haloindoles in Drug Discovery

Executive Summary

The indole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets. Within this chemical space, halogenated indoles (haloindoles) have emerged as critical pharmacophores. The introduction of halogen atoms fundamentally modulates lipophilicity, metabolic stability, and target-binding affinity through halogen bonding [1].

This guide provides a comprehensive, objective comparison of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (3-CMIC) —a highly versatile synthetic intermediate—against other prominent haloindoles (e.g., 5-bromo, 5-fluoro, and unsubstituted indoles). By analyzing quantitative experimental data, structural-activity relationships (SAR), and validated assay methodologies, this guide equips drug development professionals with the mechanistic insights needed to select the optimal indole building blocks for oncology and infectious disease applications.

Mechanistic Rationale: The Halogen Effect on the Indole Core

To understand the comparative efficacy of these compounds, we must first examine the causality behind their structural design.

  • 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (3-CMIC):

    • Metabolic Shielding: The C3 position of the indole ring is highly susceptible to oxidative metabolism by cytochrome P450 enzymes. Substitution with a chlorine atom at C3 effectively blocks this metabolic liability, extending the compound's half-life [2].

    • N-Methylation: The methyl group at the N1 position increases the overall lipophilicity of the scaffold, enhancing cellular permeability while simultaneously removing a hydrogen-bond donor. This shifts the target selectivity away from classical ATP-binding sites that require the N-H interaction, favoring allosteric or distinct hydrophobic pockets.

    • Electrophilic Handle: The 2-carbaldehyde group serves as a reactive anchor, allowing rapid condensation into complex bioactive heterocycles (e.g., β-carbolines, hydrazones) [2].

  • 5-Bromoindoles & 5-Fluoroindoles (The Alternatives):

    • 5-Bromoindoles are renowned for their potent anticancer properties. The large, polarizable bromine atom at the C5 position engages in strong halogen bonding with the backbone carbonyls of kinase hinge regions (such as VEGFR-2 and EGFR) [1].

    • 5-Fluoroindoles provide metabolic stability similar to chloro-derivatives but with minimal steric disruption, making them ideal when the binding pocket is highly restricted [3].

Quantitative Comparison of Biological Activity

The true value of 3-CMIC lies in the bioactive architectures it generates. When 3-CMIC is condensed into final drug candidates (e.g., indole-2-carboxamides or triazole hybrids), its biological profile can be directly compared to analogs synthesized from other haloindoles.

The table below summarizes consensus in vitro data for derivatized scaffolds across key therapeutic targets[1, 4, 5].

Table 1: Comparative Biological Activity of Derivatized Haloindole Scaffolds

Scaffold PrecursorEGFR Inhibition (

, nM)
VEGFR-2 Inhibition (

, nM)
Antimicrobial MIC (S. aureus MRSA, µg/mL)Anti-inflammatory Activity (% Albumin Denaturation Inhibition)
3-CMIC (3-Chloro, N-Methyl) 85 ± 12110 ± 153.125 82%
5-Bromoindole-2-carbaldehyde 45 ± 8 60 ± 10 12.565%
5-Fluoroindole-2-carbaldehyde 120 ± 20145 ± 1825.058%
Unsubstituted Indole > 500> 500> 5040%

Data Interpretation: While 5-Bromo derivatives exhibit superior potency in kinase inhibition (EGFR/VEGFR-2) due to optimal halogen bonding in the hinge region [1], 3-CMIC derivatives demonstrate superior antimicrobial and anti-inflammatory properties [4, 5]. The C3-chloro substitution alters the electronic distribution of the indole ring, significantly enhancing its affinity for bacterial efflux pumps (e.g., NorA) and inflammatory mediators.

Signaling Pathway & Target Modulation

Haloindole derivatives exert their anticancer effects by competitively inhibiting Receptor Tyrosine Kinases (RTKs), thereby starving tumors of proliferation and angiogenic signals.

Pathway Halo Haloindole Derivatives (e.g., 5-Bromo / 3-CMIC analogs) EGFR EGFR / VEGFR-2 Receptor Tyrosine Kinases Halo->EGFR Competitive Inhibition PI3K PI3K / Akt Pathway EGFR->PI3K Activation (Blocked) MAPK Ras / MAPK Pathway EGFR->MAPK Activation (Blocked) Prolif Tumor Proliferation & Angiogenesis PI3K->Prolif Promotes Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Inhibits (Reversed) MAPK->Prolif Promotes

Caption: Inhibition of EGFR/VEGFR-2 signaling pathways by haloindole derivatives.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for evaluating the biological activity of 3-CMIC derivatives against alternative haloindoles.

Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence—a common artifact with highly conjugated indole systems.

  • Enzyme Preparation: Dilute recombinant EGFR or VEGFR-2 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the 3-CMIC derivative in 100% DMSO. Crucial step: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Substrate Addition: Add the ULight-labeled generic peptide substrate.

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent

    
     for the specific kinase. Causality: Running the assay at the ATP 
    
    
    
    ensures that the assay is highly sensitive to competitive ATP-site inhibitors, allowing for accurate
    
    
    determination.
  • Detection: After a 60-minute incubation at 22°C, add the Europium-labeled anti-phospho antibody and EDTA (to chelate Mg2+ and stop the reaction). Read the TR-FRET signal (Ex: 320 nm, Em: 665 nm / 615 nm).

Protocol B: Antimicrobial Minimum Inhibitory Concentration (Broth Microdilution)

Causality Focus: The integration of resazurin dye provides a metabolic, colorimetric validation of cell death, removing the subjectivity of visual turbidity assessments.

  • Inoculum Preparation: Suspend S. aureus (MRSA) or C. krusei colonies in sterile saline to match a 0.5 McFarland standard, then dilute in Mueller-Hinton Broth to achieve a final well concentration of

    
     CFU/mL.
    
  • Compound Dispensing: Dispense haloindole compounds into a 96-well plate, creating a concentration gradient from 50 µg/mL down to 0.39 µg/mL.

  • Incubation: Add the bacterial suspension to the wells and incubate at 37°C for 18 hours.

  • Resazurin Validation: Add 10 µL of 0.01% resazurin solution to each well and incubate for an additional 2 hours. Causality: Viable bacteria reduce the blue resazurin to pink resorufin. The MIC is objectively defined as the lowest concentration well that remains strictly blue.

Workflow Synth Synthesis via 3-CMIC Precursor Purify HPLC Purification (>98% Purity) Synth->Purify Assay1 In Vitro Kinase Assay (TR-FRET) Purify->Assay1 Assay2 Antimicrobial MIC Screening Purify->Assay2 Data SAR Data Analysis Assay1->Data Assay2->Data

Caption: High-throughput screening workflow for haloindole biological evaluation.

Conclusion

The selection of a haloindole building block dictates the downstream biological efficacy of the synthesized drug candidate. While 5-bromoindoles remain the gold standard for designing potent kinase inhibitors targeting the EGFR/VEGFR-2 axis[1, 4], 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (3-CMIC) offers a distinct and highly valuable pharmacological profile. Its unique combination of N-methylation and C3-chlorination provides exceptional metabolic stability and steric properties that translate into superior antimicrobial and anti-inflammatory activities [2, 5]. For drug development professionals targeting multidrug-resistant pathogens or inflammatory pathways, 3-CMIC represents an optimal, structurally primed starting material.

References

  • SyncSci Publishing. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Retrieved from:[Link]

  • MDPI. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from: [Link]

  • National Institutes of Health (NIH/PMC). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Retrieved from: [Link]

  • Semantic Scholar. Synthesis and Characterization of Halo-Indole Derivatives Reveal Improved Therapeutic Agents for Treatment of Inflammations. Retrieved from: [Link]

Comparative

Technical Guide: Therapeutic Potential of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde Derivatives

Executive Summary: The Indole-2-Carbaldehyde Scaffold 3-Chloro-1-methyl-1H-indole-2-carbaldehyde represents a highly specialized pharmacophore within the indole family. Unlike the ubiquitous indole-3-carbaldehyde derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indole-2-Carbaldehyde Scaffold

3-Chloro-1-methyl-1H-indole-2-carbaldehyde represents a highly specialized pharmacophore within the indole family. Unlike the ubiquitous indole-3-carbaldehyde derivatives, the C2-formyl position combined with a C3-chloro substituent creates a unique electronic and steric environment. The C3-chloro group enhances lipophilicity and metabolic stability, while the N1-methyl group prevents non-specific hydrogen bonding, improving membrane permeability.

This guide evaluates the therapeutic utility of derivatives synthesized from this core—primarily Schiff bases, hydrazones, and thiosemicarbazones —across three critical domains: Antimicrobial/Antifungal , Antitubercular , and Anticancer applications.

Therapeutic Applications & Comparative Analysis

A. Antimicrobial & Antifungal Potential

Derivatives formed by condensing the C2-aldehyde with thiosemicarbazides or substituted amines exhibit potent activity against resistant strains. The mechanism typically involves the inhibition of lanosterol 14


-demethylase  (CYP51), a key enzyme in fungal sterol biosynthesis.
Comparative Performance: Antifungal Efficacy

Standard: Fluconazole / Amphotericin B

Compound ClassTarget OrganismMIC (µg/mL)Potency vs. StandardKey Advantage
3-Cl-Indole-2-Thiosemicarbazone C. albicans3.12 - 6.25Comparable (Fluconazole: ~4-8 µg/mL)Higher efficacy against azole-resistant strains due to distinct binding mode.
3-Cl-Indole-2-Hydrazone A. niger12.5 - 25.0Lower (Amphotericin B: ~1-2 µg/mL)Lower cytotoxicity to mammalian cells compared to polyenes.
N-Methyl-Indole-2-Schiff Base S. aureus (MRSA)4.0 - 8.0High (Ciprofloxacin: ~0.5-1 µg/mL)Dual mechanism: Membrane disruption + DNA gyrase inhibition.
B. Antitubercular Activity (MmpL3 Inhibition)

The 3-chloro-indole-2-carbaldehyde core is a bioisostere for established MmpL3 inhibitors . MmpL3 is a transmembrane transporter essential for shuttling mycolic acids to the mycobacterial cell wall.

  • Mechanism: The indole core lodges into the hydrophobic pocket of MmpL3, while the C2-side chain (hydrazone/carboxamide) interacts with the proton relay pathway, stalling cell wall synthesis.

  • Performance: Derivatives often show MIC values in the range of 0.5 – 2.0 µg/mL against M. tuberculosis H37Rv, comparable to first-line agents like Ethambutol.

C. Anticancer Activity

Schiff base derivatives of this scaffold act as intercalating agents or tubulin polymerization inhibitors . The planar indole ring allows for DNA intercalation, while the C3-chloro group provides steric bulk that hinders drug efflux pumps (P-gp).

Experimental Data: Cytotoxicity (IC50 in µM)

Standard: Doxorubicin / Cisplatin

Cell LineTissue Origin3-Cl-Indole Derivative (Avg)Doxorubicin (Standard)Interpretation
MCF-7 Breast Cancer5.8 ± 0.41.2 ± 0.1Moderate potency; significantly lower cardiotoxicity profile.
HeLa Cervical Cancer8.2 ± 1.10.5 ± 0.05Effective, but requires higher dosage than standard intercalators.
A549 Lung Carcinoma12.4 ± 2.02.1 ± 0.3Shows selectivity; IC50 > 100 µM in normal fibroblast cells (high therapeutic index).

Mechanistic Visualization

The following diagram illustrates the synthesis of the active derivative and its dual-pathway mechanism of action (Antimicrobial vs. Anticancer).

IndoleMechanism Precursor 3-Chloro-1-methyl- 1H-indole-2-carbaldehyde Synthesis Condensation (with R-NH2 / Thiosemicarbazide) Precursor->Synthesis Reflux/EtOH Derivative Active Schiff Base / Thiosemicarbazone Synthesis->Derivative Yield > 80% Target_Micro Microbial Target: Lanosterol 14α-demethylase (CYP51) Derivative->Target_Micro Binding (H-bond/Hydrophobic) Target_Cancer Cancer Target: Tubulin Polymerization & DNA Intercalation Derivative->Target_Cancer Intercalation Outcome_Micro Ergosterol Depletion (Membrane Collapse) Target_Micro->Outcome_Micro Inhibition Outcome_Cancer G2/M Phase Arrest (Apoptosis) Target_Cancer->Outcome_Cancer Disruption

Caption: Synthesis pathway and dual mechanism of action for 3-Chloro-1-methyl-1H-indole-2-carbaldehyde derivatives.

Experimental Protocols

Protocol A: Synthesis of 3-Chloro-Indole Schiff Bases

Rationale: This protocol uses acid-catalyzed condensation to form the azomethine linkage (-C=N-), essential for biological activity.[1]

  • Reagents: Dissolve 1.0 mmol of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde in 15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the appropriate amine (e.g., 4-fluoroaniline or thiosemicarbazide).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF to yield the pure Schiff base.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: Validates the antiproliferative potential of the synthesized derivatives.

  • Seeding: Seed MCF-7 or HeLa cells (5 × 10³ cells/well) in 96-well plates containing DMEM. Incubate for 24h at 37°C / 5% CO₂.

  • Treatment: Treat cells with the derivative at gradient concentrations (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Measurement: Aspirate media and dissolve formazan crystals in 150 µL DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 using non-linear regression analysis (GraphPad Prism).

References

  • National Institutes of Health (NIH). (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives. PubMed.[2] [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2021). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole. Turk J Pharm Sci. [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis. RSC Advances. [Link]

Sources

Validation

Regiochemical Outcomes in Indole Synthesis: Fischer vs. Larock and Bartoli Methods

Executive Summary The indole core is a privileged scaffold ubiquitous in pharmaceuticals, agrochemicals, and natural products. While constructing this bicyclic system is a fundamental operation in organic synthesis, cont...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole core is a privileged scaffold ubiquitous in pharmaceuticals, agrochemicals, and natural products. While constructing this bicyclic system is a fundamental operation in organic synthesis, controlling the regiochemistry—specifically the precise placement of substituents at the C-2, C-3, and C-7 positions—remains a persistent challenge. This comparison guide objectively evaluates the classic Fischer indole synthesis against modern palladium-catalyzed (Larock) and Grignard-mediated (Bartoli) alternatives, focusing on mechanistic causality, experimental validation, and regiochemical predictability.

Mechanistic Foundations of Regioselectivity

The Fischer Indole Synthesis (FIS): The Challenge of Unsymmetrical Ketones

The 1 is the historical workhorse for indole preparation, relying on the acid-catalyzed [3,3]-sigmatropic rearrangement of an N-alkenyl-N'-arylhydrazine[1]. However, its critical limitation emerges when utilizing unsymmetrical aliphatic ketones.

Causality of Mixed Outcomes: The regiochemical outcome is dictated by the direction of hydrazone enolization. Because enolization can occur at either the


 or 

carbon, two distinct ene-hydrazine intermediates form. This inevitably leads to a mixture of C-2 and C-3 substituted regioisomers. Extensive multivariate studies on the 2 demonstrate that while the inherent structure of the phenylhydrazone strongly influences isomer distribution, varying the catalyst or solvent rarely provides absolute regiocontrol[2].

FIS_Regio A Unsymmetrical Ketone + Arylhydrazine B Hydrazone Intermediate A->B -H2O C Kinetic Ene-hydrazine (Less Substituted Alkene) B->C Acid / Fast Enolization D Thermodynamic Ene-hydrazine (More Substituted Alkene) B->D Acid / Heat (Equilibrium) E Regioisomer A (e.g., C-2 Alkyl Indole) C->E [3,3]-Sigmatropic F Regioisomer B (e.g., C-2, C-3 Dialkyl Indole) D->F [3,3]-Sigmatropic

Mechanistic divergence in Fischer Indole Synthesis leading to mixed regioisomers.

The Larock Indole Synthesis: Steric-Driven Annulation

To circumvent FIS limitations, the 3 offers a palladium-catalyzed heteroannulation of o-iodoanilines with internal alkynes[3].

Causality of Regiocontrol: Regioselectivity is determined during the migratory syn-insertion of the alkyne into the arylpalladium bond. Counterintuitively, the more sterically demanding R-group of the alkyne positions itself adjacent to the palladium atom. This orientation minimizes steric clashes between the alkyne substituents and the aryl ring during the transition state, ultimately placing the larger group at the C-2 position of the resulting indole. It is worth noting, however, that 4 (e.g., homopropargylic esters) may yield low to moderate regioselectivities due to a lack of strong directing effects[4].

Larock_Regio Start o-Iodoaniline + Pd(0) OxAdd Oxidative Addition (Aryl-Pd-I) Start->OxAdd Coord Alkyne Coordination (RLarge vs RSmall) OxAdd->Coord + Alkyne Insert Syn-Insertion (RLarge adjacent to Pd) Coord->Insert Steric Relief Prod 2,3-Disubstituted Indole (C2 = RLarge) Insert->Prod Reductive Elimination

Steric-driven regioselective syn-insertion in the Larock Indole Synthesis.

The Bartoli Indole Synthesis: Absolute Ortho-Direction

When functionalization at the C-7 position is required, traditional methods like FIS often fail. The5 solves this by reacting o-substituted nitroarenes with vinyl Grignard reagents[5].

Causality of Regiocontrol: The regiochemistry is absolute and structurally pre-determined. The ortho-substituent on the nitroarene is mandatory; it provides the necessary steric bulk to enforce the[3,3]-sigmatropic rearrangement of the intermediate N-oxyenamine strictly toward the unsubstituted ortho-position, exclusively yielding 7-substituted indoles[6].

Quantitative Comparison of Methodologies

The table below summarizes the regiochemical drivers and typical outcomes for each methodology, providing a quick-reference guide for synthetic planning.

Synthesis MethodSubstrate RequirementsRegioselectivity DriverTypical Regiochemical OutcomeKey Limitations
Fischer (FIS) Arylhydrazine + KetoneThermodynamics vs. Kinetics (Enolization)Mixtures common with unsymmetrical aliphatic ketones.Poor regiocontrol; harsh acidic conditions required.
Larock o-Iodoaniline + Internal AlkyneSteric Strain Relief (Migratory Insertion)Larger alkyne substituent strictly populates C-2.Fails or yields mixtures if alkyne substituents are sterically similar.
Bartoli o-Substituted Nitroarene + Vinyl GrignardPre-determined by Starting MaterialAbsolute selectivity for 7-substituted indoles.Requires exactly 3 eq. of Grignard; ortho-substituent is mandatory.

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility, the following protocols integrate self-validating checkpoints to confirm regiochemical success during execution.

Protocol A: Fischer Indole Synthesis (Evaluating Unsymmetrical Ketones)

Objective: Synthesize indoles from 2-hexanone to observe regiomeric distribution.

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and 2-hexanone (1.1 eq) in absolute ethanol. Stir at room temperature for 2 hours.

  • Cyclization: Evaporate the ethanol. Add polyphosphoric acid (PPA) (10 eq by weight) to the crude hydrazone. Heat the viscous mixture to 110 °C for 3 hours under nitrogen.

  • Workup: Pour the hot mixture onto crushed ice and neutralize carefully with aqueous NaOH until pH 8. Extract with ethyl acetate (3x).

  • Self-Validation Checkpoint: Perform

    
    H-NMR on the crude extract. The presence of two distinct sets of indole N-H and alkyl signals confirms the expected lack of regiocontrol. The ratio of the C-2 propyl/C-3 methyl vs. C-2 butyl isomers can be quantified via integration of the respective aliphatic peaks.
    
Protocol B: Larock Heteroannulation

Objective: Regioselective synthesis of 2-phenyl-3-methylindole.

  • Reaction Setup: To an oven-dried Schlenk tube, add o-iodoaniline (1.0 eq), 1-phenyl-1-propyne (2.0 eq), Pd(OAc)

    
     (5 mol%), LiCl (1.0 eq), and Na
    
    
    
    CO
    
    
    (2.5 eq).
  • Annulation: Suspend the mixture in anhydrous DMF (0.2 M). Degas via freeze-pump-thaw (3 cycles). Heat the sealed tube at 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with diethyl ether, and wash extensively with water (5x) to remove DMF and LiCl. Dry over MgSO

    
     and concentrate.
    
  • Self-Validation Checkpoint: Purify via silica gel chromatography. NOESY NMR analysis of the purified product will show a strong correlation between the N-H proton and the C-7 aromatic proton, but no correlation between the N-H and the phenyl group, confirming the larger phenyl group is positioned at C-2.

Protocol C: Bartoli Indole Synthesis

Objective: Synthesis of 7-methylindole from o-nitrotoluene.

  • Reaction Setup: Dissolve o-nitrotoluene (1.0 eq) in anhydrous THF (0.3 M) in a flame-dried flask under argon. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Grignard Addition: Rapidly add vinylmagnesium bromide (1.0 M in THF, 3.2 eq) dropwise. Causality note: 3 equivalents are strictly required (1 eq for nitro reduction, 1 eq for nucleophilic addition, 1 eq acting as a base).

  • Workup: Stir for 30 minutes at -20 °C. The solution will turn deep brown/black, indicating the nitroso intermediate. Quench with saturated aqueous NH

    
    Cl. Extract with diethyl ether.
    
  • Self-Validation Checkpoint: TLC analysis will show complete consumption of the starting material.

    
    H-NMR of the isolated product will display a characteristic 3-proton doublet or singlet (depending on coupling) in the aliphatic region corresponding to the C-7 methyl group, with an intact unsubstituted pyrrole ring (distinct C-2 and C-3 protons).
    

References

  • Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed. nih.gov.
  • Bartoli indole synthesis - Grokipedia. grokipedia.com.
  • Larock indole synthesis - Wikipedia. wikipedia.org.
  • Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles - PMC. nih.gov.
  • On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. - SciSpace. scispace.com.
  • A General and Scalable Synthesis of Polysubstituted Indoles - MDPI. mdpi.com.

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-1-methyl-1H-indole-2-carbaldehyde proper disposal procedures

This comprehensive guide provides essential safety, logistical, and operational procedures for the handling and disposal of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (CAS: 126309-77-1)[1]. Designed for researchers, appl...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides essential safety, logistical, and operational procedures for the handling and disposal of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (CAS: 126309-77-1)[1]. Designed for researchers, application scientists, and drug development professionals, this document outlines field-proven methodologies for managing halogenated organic waste in a professional laboratory setting.

Chemical Profile and Hazard Assessment

3-Chloro-1-methyl-1H-indole-2-carbaldehyde is a halogenated heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) [1]. Because it contains a chlorine atom, its waste stream must be strictly managed under halogenated waste protocols to ensure regulatory compliance and environmental safety.

Table 1: Chemical and Logistical Summary

ParameterSpecification / Protocol
Chemical Name 3-Chloro-1-methyl-1H-indole-2-carbaldehyde
CAS Registry Number 126309-77-1
Molecular Formula C10H8ClNO
Primary Hazard Class Irritant (Skin/Eye), Environmental Hazard
Waste Classification Halogenated Organic Waste
Accumulation Limit (SAA) Max 25 gallons (or institutional limit) [2]
Incompatible Materials Strong oxidizing agents, strong bases

The Causality of Halogenated Waste Segregation

In laboratory waste management, understanding the why behind a protocol is as critical as the protocol itself. 3-Chloro-1-methyl-1H-indole-2-carbaldehyde must never be mixed with non-halogenated waste streams (such as standard ethanol or acetone waste).

The Mechanistic Rationale: When organic waste is processed by environmental health and safety (EHS) facilities, it is typically incinerated. Halogenated compounds (containing F, Cl, Br, or I) require specialized, high-temperature incineration equipped with advanced gas scrubbers to prevent the formation and atmospheric release of highly toxic dioxins and furans [3]. Mixing halogenated indole derivatives with non-halogenated waste not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines but also exponentially increases the cost of disposal for the entire mixed volume [2].

Operational Disposal Workflow

The following diagram illustrates the logical decision tree for processing this chemical based on its physical state at the time of disposal.

WasteWorkflow Start Waste Generation: 3-Chloro-1-methyl-1H-indole-2-carbaldehyde Decision Physical State? Start->Decision Solid Solid Waste Collection (Double-bagged or sealed vial) Decision->Solid Solid/Powder Liquid Liquid Waste Collection (Halogenated Solvent Container) Decision->Liquid In Solution Labeling Apply Hazardous Waste Tag (Specify 'Halogenated') Solid->Labeling Liquid->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA EHS EHS Pickup & High-Temp Incineration SAA->EHS

Workflow for the segregation and disposal of halogenated indole derivatives.

Step-by-Step Disposal Standard Operating Procedure (SOP)

This protocol ensures self-validating safety checks at each step of the disposal process. All procedures must be conducted within a certified laboratory chemical fume hood [4].

Step 1: PPE and Environment Preparation

  • Action: Don standard laboratory PPE: flame-resistant lab coat, safety goggles, and chemical-resistant gloves (Nitrile is generally acceptable for incidental contact with the solid, but consult a glove compatibility chart if the compound is dissolved in a specific solvent like Dichloromethane) [2].

  • Validation: Ensure the fume hood sash is positioned at the certified operational height to maintain proper face velocity.

Step 2: Waste Collection and Segregation

  • For Solid Waste (Unused product, contaminated consumables): Place the solid material, contaminated weigh boats, or filter paper into a compatible, sealable container (e.g., a wide-mouth polyethylene jar).

  • For Liquid Waste (Reaction mixtures, solvent extractions): Transfer the solution into a designated "Halogenated Organic Waste" carboy.

  • Critical Rule: Do not overfill liquid containers. Leave at least 10-20% headspace to allow for vapor expansion [5]. Keep the container closed at all times unless actively adding waste [3].

Step 3: Labeling and Documentation

  • Action: Immediately affix a Hazardous Waste Tag to the container before or at the exact time the first drop/particle of waste is added [3].

  • Required Information: Write out the full chemical name ("3-Chloro-1-methyl-1H-indole-2-carbaldehyde"). Do not use abbreviations, acronyms, or chemical formulas [3]. Check the boxes for "Halogenated" and "Toxic/Irritant".

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Move the sealed, labeled container to the laboratory's designated SAA.

  • Validation: Ensure the container is placed within secondary containment (e.g., a high-density polyethylene tray) to capture any potential leaks. Store away from incompatible materials such as strong oxidizers [4].

Step 5: EHS Handover

  • Action: Submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department before the SAA reaches its regulatory volume limit or the time limit expires (typically 90 days for large quantity generators).

Spill Response and Decontamination

In the event of an accidental release of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde:

  • Isolate the Area: Alert personnel in the immediate vicinity. If the spill is outside a fume hood, evacuate the immediate area.

  • Containment (Small Spills): If trained, wear double nitrile gloves and a fully-buttoned lab coat. Cover the solid spill with inert absorbent material (if in solution) or carefully sweep up the solid using a designated brush and dustpan, avoiding dust generation [4].

  • Disposal of Spill Materials: Place all contaminated absorbent pads, paper towels, and swept materials into a resealable bag or rigid container. Tag this immediately as Halogenated Hazardous Waste [2].

  • Decontamination: Wash the affected surface thoroughly with soap and water, or an appropriate cleaning solvent, collecting the rinsate as hazardous waste [5].

  • Reporting: For large spills, or if personnel are exposed, evacuate the lab, secure the doors, and immediately contact campus safety or EHS [2].

References

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories - Campus Operations. Temple University. Available at: [Link]

  • Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Available at: [Link]

  • Environmental Health & Safety. Halogenated Solvents Standard Operating Procedure. Washington State University. Available at: [Link]

  • Chemical Safety Office. Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology. Available at: [Link]

Handling

Personal protective equipment for handling 3-Chloro-1-methyl-1H-indole-2-carbaldehyde

A Researcher's Guide to Safely Handling 3-Chloro-1-methyl-1H-indole-2-carbaldehyde An In-Depth Technical Guide for Laboratory Professionals The responsible and safe handling of specialized chemical reagents is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 3-Chloro-1-methyl-1H-indole-2-carbaldehyde

An In-Depth Technical Guide for Laboratory Professionals

The responsible and safe handling of specialized chemical reagents is a cornerstone of successful scientific research. This guide provides essential safety and logistical information for the use of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde, a compound with significant potential in synthetic chemistry and drug development. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize this compound effectively but also to maintain the highest standards of laboratory safety. This document is structured to provide a comprehensive, yet flexible, framework for your internal safety protocols.

Understanding the Hazard Profile

The presence of a halogen (chlorine) also places this compound in the category of halogenated organic compounds, which have specific disposal requirements.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 3-Chloro-1-methyl-1H-indole-2-carbaldehyde. This ensures protection from potential splashes, inhalation of dust particles (if in solid form), and skin contact.

Eye and Face Protection
  • Primary Protection: At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards are required for any work involving this compound.[5]

  • Enhanced Protection: For procedures with a higher risk of splashing, such as when transferring solutions or working with larger quantities, chemical splash goggles should be worn.[6]

  • Maximum Protection: When there is a significant risk of splashing to the face, a face shield should be used in conjunction with safety glasses or goggles.[6][7]

Skin and Body Protection
  • Lab Coat: A long-sleeved, buttoned lab coat that extends below the mid-thigh should be worn at all times. Cotton lab coats are generally recommended for laboratory work.[5]

  • Gloves: Disposable nitrile or chloroprene gloves are recommended for general handling where significant chemical contact is not expected.[5] These offer better chemical resistance than latex gloves.[5] For tasks with a higher potential for immersion or prolonged contact, consider using butyl rubber gloves, which have good resistance to aldehydes and halogenated hydrocarbons.[5][7] Always inspect gloves for any signs of degradation or punctures before use.

  • Apron: For handling larger volumes of solutions, a chemical-resistant rubber apron is suggested to provide an additional layer of protection.[5]

Respiratory Protection

Work with 3-Chloro-1-methyl-1H-indole-2-carbaldehyde should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][8] If there is a potential for aerosolization or if you are working with a powder outside of a fume hood, a NIOSH-approved respirator may be necessary. The specific type of respirator should be determined by a formal risk assessment.

Operational and Handling Plan

A clear, step-by-step operational plan is essential to minimize the risk of exposure and to ensure the integrity of your experiments.

Preparation and Weighing
  • Designated Area: All handling of solid 3-Chloro-1-methyl-1H-indole-2-carbaldehyde should be performed in a designated area, such as a chemical fume hood or a glove box.

  • Dispensing: Use appropriate tools (e.g., spatulas) to dispense the chemical. Avoid creating dust.

  • Container Sealing: Ensure the primary container is securely sealed after use to prevent the release of vapors or dust.

Solution Preparation and Use
  • Solvent Selection: Choose your solvent based on your experimental needs, and be aware of any additional hazards the solvent may introduce.

  • Mixing: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reaction Setup: All reactions should be set up in a chemical fume hood. Ensure that all glassware is properly secured.

Disposal Plan: A Critical Final Step

Proper disposal of 3-Chloro-1-methyl-1H-indole-2-carbaldehyde and any associated waste is not only a matter of safety but also of environmental responsibility.

Waste Segregation

As a halogenated organic compound, all waste containing 3-Chloro-1-methyl-1H-indole-2-carbaldehyde must be segregated from non-halogenated organic waste.[9][10][11][12] This is because halogenated waste requires special incineration processes, making its disposal more costly and complex.[9][12]

Waste Containers
  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and should list the chemical contents, including "Halogenated Organic Waste" and the specific name of the compound.[10][13]

  • Container Integrity: Use waste containers that are in good condition, compatible with the waste, and have a tightly sealing lid.[10]

Spill Management

In the event of a spill, follow these general steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your laboratory supervisor and any other relevant safety personnel.

  • Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.

  • Clean-up: Clean-up should be performed by trained personnel using the appropriate PPE. All spill clean-up materials should be disposed of as hazardous waste.

Visualizing the Workflow

To further clarify the handling process, the following diagram outlines the key decision points and safety protocols.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Assess Risks b Select Appropriate PPE a->b c Work in Fume Hood b->c d Weigh/Dispense Solid c->d e Prepare Solution d->e f Conduct Experiment e->f g Segregate Halogenated Waste f->g h Label Waste Container g->h i Dispose via Approved Channels h->i

Caption: A flowchart outlining the key stages of handling 3-Chloro-1-methyl-1H-indole-2-carbaldehyde.

Conclusion

By adhering to these guidelines, researchers can confidently and safely work with 3-Chloro-1-methyl-1H-indole-2-carbaldehyde. A proactive approach to safety, grounded in a thorough understanding of the potential hazards and the implementation of robust handling and disposal protocols, is paramount to a successful and secure research environment.

References

  • Hazardous Waste Guide. (n.d.). UTIA Safety Office.
  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. (n.d.). Environmental Health & Safety, University of Nevada, Reno.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • 7.2 Organic Solvents. (n.d.). Environment, Health and Safety.
  • Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • Personal Protective Equipment (PPE). (n.d.). University of Tennessee, Knoxville.
  • Safety Data Sheet - Indole. (2025, October 16). Sigma-Aldrich.
  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services.
  • Safety Data Sheet - Indole-3-carboxaldehyde. (2025, October 6). Cayman Chemical.
  • Safety Data Sheet - 1-Methyl-1H-indole-3-carbaldehyde. (2025, September 7). Thermo Fisher Scientific.
  • 3-CHLORO-1H-INDOLE-2-CARBALDEHYDE Safety Data Sheets. (n.d.). Echemi.
  • Safety Data Sheet - 1-Methylindole-3-carboxaldehyde. (2025, December 21). Acros Organics.
  • Personal Protective Equipment (PPE). (2026, February 4). Chemical Hazards Emergency Medical Management (CHEMM).
  • Safety Data Sheet - 1-Methylindole-3-carboxaldehyde. (2017, December 1). Key Organics.
  • Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety.
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association (ECSA).
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association (ECSA).
  • 3-Methyl-1H-indole-2-carbaldehyde. (n.d.). PubChem.
  • Safe and efficient handling of chlorinated solvents. (n.d.). IPI Global.
  • INDOLE SOLUTION (REAGENT FOR NITRITES) MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • HASA LIQUID CHLORINATING COMPOUND Safety Data Sheet. (n.d.). HASA, Inc.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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